JNJ-55511118
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXSLRIXGQVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-55511118: A Deep Dive into its Mechanism of Action on TARP γ-8 Containing AMPA Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JNJ-55511118, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.
Core Mechanism of Action
This compound exerts its inhibitory effects on AMPA receptors (AMPARs) through a novel mechanism that depends on the presence of the TARP γ-8 auxiliary subunit.[1][2] Unlike competitive antagonists that block the glutamate binding site, this compound is a negative allosteric modulator that selectively targets AMPARs associated with TARP γ-8.[3][4] Its primary mechanism involves the partial disruption of the interaction between TARP γ-8 and the pore-forming GluA subunits of the AMPA receptor channel.[1][2][3]
This disruption leads to several key functional consequences. Electrophysiological studies have demonstrated that this compound decreases the single-channel conductance of γ-8-containing AMPARs, thereby reducing the flow of ions through the channel pore upon glutamate binding.[5][6] Additionally, the compound accelerates the kinetics of both deactivation and desensitization of the receptor, further limiting its activity.[7]
The binding site for this compound has been identified at the interface between the third and fourth transmembrane domains (TM3 and TM4) of TARP γ-8 and the first transmembrane domain (M1) of an adjacent GluA subunit.[7] The high selectivity for TARP γ-8 is conferred by two specific amino acid residues within its transmembrane domains.[7] Interestingly, this compound is effective when applied intracellularly, which suggests that it can access its binding site from within the cell membrane.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with TARP γ-8 containing AMPA receptors.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 26 nM | Rat | Radioligand Binding Assay | [4] |
| Selectivity | >1000-fold | - | - | [7] |
| Receptor Occupancy | >80% | Rodent | In vivo (10 mg/kg, p.o.) | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
Patch-Clamp Electrophysiology
Objective: To characterize the functional effects of this compound on the gating and conductance of TARP γ-8 containing AMPA receptors.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK) cells were transiently transfected with cDNAs encoding for GluA2(Q) AMPA receptor subunits and TARP γ-8.[5]
-
Recording Configuration: Whole-cell and outside-out patch-clamp recordings were performed.[5]
-
Solutions:
-
Internal Solution (pipette solution): Compositions were designed to isolate AMPAR currents and contained (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. The solution was supplemented with 100 µM spermine.
-
External Solution: The composition of the external solution is not detailed in the provided search results.
-
-
Drug Application: this compound was applied to the cells via the perfusion system at various concentrations to determine its effect on glutamate-evoked currents.
-
Data Analysis: Changes in peak current amplitude, single-channel conductance, deactivation, and desensitization kinetics were measured and analyzed.
Calcium Flux Assay
Objective: To assess the inhibitory potency of this compound on TARP γ-8 containing AMPA receptors in a high-throughput format.
Methodology:
-
Cell Line: HEK293 cells were transiently transfected with AMPAR and TARP γ-8 expression constructs.[1]
-
Assay Principle: Changes in intracellular calcium concentration ([Ca2+]i) upon AMPAR activation were monitored using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cells were seeded in 96- or 384-well plates.
-
After 24-48 hours, cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading was taken.
-
This compound at various concentrations was pre-incubated with the cells.
-
Cells were then stimulated with glutamate, and the change in fluorescence, indicating calcium influx through AMPARs, was measured using a fluorescence plate reader (e.g., FLIPR Tetra).[1]
-
-
Data Analysis: The concentration-response curves for this compound's inhibition of the glutamate-induced calcium flux were generated to determine its IC50 value.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for TARP γ-8 containing AMPA receptors.
Methodology:
-
Radioligand: A tritiated analog of this compound, [3H]-JNJ-56022486, was used due to its lower non-specific binding.[1]
-
Tissue Preparation: Membranes were prepared from rat hippocampus, a brain region with high expression of TARP γ-8.[1]
-
Assay Procedure:
-
Hippocampal membranes were incubated with a fixed concentration of [3H]-JNJ-56022486.
-
Increasing concentrations of unlabeled this compound were added to compete for binding to the receptor.
-
After incubation, the bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
-
Data Analysis: Competition binding curves were generated, and the Ki value for this compound was calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the signaling pathway of TARP γ-8 containing AMPA receptors and a generalized experimental workflow for their characterization.
Caption: Signaling pathway of a TARP γ-8 containing AMPA receptor and its inhibition by this compound.
Caption: Generalized experimental workflow for characterizing this compound's effects on TARP γ-8 AMPARs.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. betovo62048.com [betovo62048.com]
- 4. rapportrx.com [rapportrx.com]
- 5. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects [mdpi.com]
- 6. betovo62048.com [betovo62048.com]
- 7. researchgate.net [researchgate.net]
The Pharmacology of JNJ-55511118: A Selective Modulator of TARP-γ8 Containing AMPA Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-55511118 is a novel, potent, and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1][2] This selectivity for TARP-γ8, which is highly expressed in the hippocampus, confers a region-specific modulatory effect on glutamatergic neurotransmission.[1][2][3] Preclinical studies have demonstrated its potential as an anticonvulsant and as a therapeutic agent for alcohol use disorder.[2][4][5] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed methodologies of key experimental evaluations.
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to AMPA receptors associated with the TARP-γ8 subunit.[2] This interaction does not compete with the glutamate binding site but rather allosterically modulates the receptor's function. The primary mechanism of inhibition is a reduction in the single-channel conductance of the AMPA receptor, which diminishes the peak postsynaptic currents.[1][3][6] this compound has been shown to partially disrupt the interaction between the TARP-γ8 subunit and the pore-forming GluA subunit of the AMPA receptor.[2][7] This selective negative modulation of TARP-γ8-containing AMPA receptors allows for a targeted reduction of excitatory neurotransmission in brain regions with high γ-8 expression, such as the hippocampus, while minimizing off-target effects in other regions like the cerebellum.[2][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Ki | 26 nM | Human | Radioligand Binding Assay | [9][10] |
| Selectivity | >1000-fold for γ8-containing AMPARs | Not Specified | Not Specified | [8] |
Table 2: In Vivo Pharmacokinetics and Receptor Occupancy
| Parameter | Value | Species | Route of Administration | Dose | Reference |
| Receptor Occupancy | >80% for up to 6 hours | Mouse and Rat | Oral | 10 mg/kg | [4] |
| Brain Penetrance | High | Mouse and Rat | Oral | Not Specified | [4] |
Table 3: Preclinical Efficacy in Animal Models
| Model | Species | Effect | Doses Tested | Reference |
| Alcohol Self-Administration | Male C57BL/6J Mice | Significant decrease in alcohol self-administration | 1 and 10 mg/kg (p.o.) | [4][5] |
| Anticonvulsant Activity | Rodent | Strong anticonvulsant effect | Not Specified | [2] |
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for TARP-γ8 containing AMPA receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line (e.g., HEK293) stably expressing human AMPA receptors with the TARP-γ8 subunit.
-
Incubation: The membranes are incubated with a specific radioligand that binds to the TARP-γ8-AMPA receptor complex (e.g., [3H]-JNJ-56022486) at a fixed concentration.
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]
Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp recording technique used to characterize the effects of this compound on the function of TARP-γ8 containing AMPA receptors.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp electrophysiological recording.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunit (e.g., GluA2) and the TARP-γ8 subunit.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Solutions: The internal (pipette) solution typically contains CsCl to block potassium currents, while the external solution is a buffered saline solution.
-
Drug Application: this compound is applied to the cells via the external solution.
-
Data Acquisition: AMPA receptor-mediated currents are evoked by rapid application of glutamate. The peak current amplitude and single-channel conductance are measured before and after the application of this compound.[1][3]
Calcium Flux Assay
This assay is used to assess the functional inhibition of AMPA receptors by this compound in a high-throughput format.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for a calcium flux assay.
Methodology:
-
Cell Plating: Cells expressing TARP-γ8 containing AMPA receptors are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound is added to the wells at various concentrations.
-
Agonist Stimulation: An AMPA receptor agonist, such as glutamate, is added to stimulate the receptors and induce calcium influx.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced calcium influx (IC50) is calculated.
In Vivo Rodent Model of Alcohol Self-Administration
This protocol describes a preclinical model to evaluate the efficacy of this compound in reducing alcohol-seeking behavior.
Experimental Workflow for Alcohol Self-Administration Study
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bms.kr [bms.kr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Transcranial Recording of Electrophysiological Neural Activity in the Rodent Brain in vivo Using Functional Photoacoustic Imaging of Near-Infrared Voltage-Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of the TARP γ8-selective negative allosteric modulator this compound on AMPA receptor gating and channel conductance - UCL Discovery [discovery.ucl.ac.uk]
JNJ-55511118: A Deep Dive into its Binding Affinity for TARP-γ8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of JNJ-55511118, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This document collates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a critical resource for professionals in neuroscience research and drug development.
Core Quantitative Data
This compound demonstrates a high-affinity interaction with TARP-γ8-containing AMPA receptors. The primary quantitative measure of this binding is its inhibitor constant (Ki), which has been determined through radioligand binding assays.
| Compound | Target | Binding Affinity (Ki) | Assay Type | Reference |
| This compound | AMPA receptors containing TARP-γ8 | 26 nM | Radioligand Binding Assay | [1] |
Mechanism of Action
This compound functions as a negative allosteric modulator (NAM) of TARP-γ8-containing AMPA receptors. Its mechanism does not involve direct competition with the glutamate binding site. Instead, it binds to a distinct site on the TARP-γ8 auxiliary subunit, which in turn disrupts the functional interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor. This disruption leads to a reduction in the single-channel conductance of the AMPA receptor, thereby diminishing the receptor's response to glutamate.[2] This selective modulation of a specific subset of AMPA receptors, those associated with TARP-γ8, offers a targeted approach to modulating glutamatergic neurotransmission, with potential therapeutic applications in conditions such as epilepsy.[2][3]
Experimental Protocols
The characterization of this compound's binding affinity and mechanism of action has been achieved through a combination of key experimental techniques. Below are detailed methodologies based on published literature.
Radioligand Binding Assay
While the specific radioligand used in the initial determination of this compound's Ki is not detailed in the provided search results, a general protocol for a competitive radioligand binding assay to determine the Ki of a test compound for an AMPA receptor would be as follows:
-
Receptor Preparation:
-
HEK293 cells are transiently co-transfected with cDNAs encoding an AMPA receptor subunit (e.g., GluA2) and TARP-γ8.
-
After a suitable expression period (typically 24-48 hours), cell membranes are harvested. This involves cell lysis in a hypotonic buffer followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand that binds to the AMPA receptor or an associated site, and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
-
The reaction is incubated at a specific temperature for a set duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is then analyzed using non-linear regression to fit a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is employed to measure the functional effects of this compound on the ion channel properties of TARP-γ8-containing AMPA receptors.
-
Cell Culture and Transfection:
-
HEK293T/17 cells are cultured under standard conditions.
-
Cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., rat GluA2 flip, unedited at the Q/R site) and rat TARP-γ8, along with a fluorescent marker like EGFP to identify transfected cells. A typical cDNA ratio for AMPAR to TARP is 1:2.[2] Lipofectamine 2000 is a commonly used transfection reagent.[2]
-
Electrophysiological recordings are performed 18-48 hours post-transfection.[2]
-
-
Recording Solutions:
-
External (Extracellular) Solution: Contains (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.3.
-
Internal (Pipette) Solution: Contains (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Spermine can also be included to study its blocking effects.
-
-
Electrophysiological Recording:
-
Whole-cell or outside-out patch configurations are used.
-
Glutamate-evoked currents are elicited by rapid application of glutamate to the cell or patch.
-
This compound is applied to the external solution to observe its effect on the amplitude and kinetics of the glutamate-evoked currents.
-
Data is acquired using a patch-clamp amplifier and appropriate software. Analysis focuses on parameters such as peak current amplitude, desensitization rate, and single-channel conductance.
-
Calcium Flux Assay
Calcium flux assays provide a high-throughput method to assess the functional inhibition of AMPA receptors by this compound.
-
Cell Preparation:
-
HEK293 cells stably or transiently expressing the human GluA1i subunit and human TARP-γ8 are used.
-
Cells are plated in 96-well or 384-well plates.
-
-
Assay Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
This compound at various concentrations is added to the wells and incubated for a specific period.
-
The AMPA receptor is then stimulated with a defined concentration of glutamate.
-
The resulting change in fluorescence, corresponding to calcium influx through the activated AMPA receptors, is measured.
-
-
Data Analysis:
-
The fluorescence signal is analyzed to determine the concentration-response curve for this compound's inhibition of the glutamate-evoked calcium influx.
-
The IC50 value is calculated from this curve.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound modulating TARP-γ8-containing AMPA receptors.
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for determining the Ki of this compound using a radioligand binding assay.
References
- 1. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of JNJ-55511118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8).[1][2] This auxiliary subunit is predominantly expressed in the hippocampus and other forebrain regions, making this compound a promising therapeutic candidate for neurological disorders associated with glutamatergic hyperactivity, such as epilepsy, with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.[3][4][5] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, mechanism of action, and functional effects through various experimental assays.
Core Mechanism of Action
This compound exerts its inhibitory effect by selectively targeting AMPA receptors associated with the TARP γ-8 subunit. Its mechanism of action is consistent with a partial disruption of the crucial interaction between TARP γ-8 and the pore-forming GluA subunits of the AMPA receptor.[1][6] This disruption leads to a reduction in the receptor's single-channel conductance, thereby decreasing AMPA receptor-mediated peak currents.[3][7][8] The binding site for this compound has been identified at the interface between the third and fourth transmembrane domains (TM3 and TM4) of TARP γ-8 and the first transmembrane domain (M1) of an adjacent GluA subunit.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various in vitro assays characterizing the interaction of this compound with TARP γ-8-containing AMPA receptors.
Table 1: Binding Affinity
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 26 nM | Not Specified | Radioligand Binding Assay | [9][10] |
Table 2: Functional Antagonism in Electrophysiology Studies
| Cell Type | Receptor Subunits | Assay Type | Effect | Concentration | Reference |
| Hippocampal Neurons | Endogenous | Whole-Cell Patch Clamp | Partial reduction of AMPA receptor peak responses | 1 µmol/L | [4] |
| HEK293 Cells | GluA2(Q) + TARP γ-8 | Whole-Cell Patch Clamp | Inhibition of peak currents by decreasing single-channel conductance | Not specified | [3][5] |
Table 3: Selectivity Profile
| Target | Activity | Reference |
| AMPA receptors with TARP-γ2, γ4 or TARP-less | Minimal activity | [4] |
| 52 other receptors, ion channels, and transporters | <50% binding (except 5HT2B and melatonin receptors with 78% and 57% binding, respectively) | [9] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for TARP γ-8-containing AMPA receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing human GluA1 and TARP γ-8.
-
Radioligand: A tritiated version of a high-affinity TARP γ-8-selective antagonist is used as the radioligand.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the functional effects of this compound on the activity of TARP γ-8-containing AMPA receptors.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunit (e.g., GluA2) and TARP γ-8.
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution containing ions that mimic the intracellular environment.
-
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell.
-
Agonist Application: The AMPA receptor agonist, glutamate (e.g., 10 mM), is rapidly applied to the cell to evoke an inward current.
-
Compound Application: this compound is applied to the cell at various concentrations, typically via the perfusion system, prior to and during glutamate application.
-
Data Acquisition: Membrane currents are recorded using an amplifier and digitized for analysis. The peak amplitude and decay kinetics of the glutamate-evoked currents are measured in the absence and presence of this compound.
-
Data Analysis: Dose-response curves are constructed to determine the IC50 of this compound for the inhibition of the AMPA receptor current.
Calcium Flux Assay
Objective: To assess the inhibitory activity of this compound on AMPA receptor function in a high-throughput format.
Methodology:
-
Cell Plating: HEK293 cells stably expressing the AMPA receptor-TARP γ-8 complex are seeded into 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will increase in fluorescence intensity upon binding to intracellular calcium.
-
Compound Addition: this compound is added to the wells at various concentrations and incubated with the cells.
-
Agonist Stimulation: Glutamate is added to the wells to stimulate the AMPA receptors, leading to calcium influx and an increase in fluorescence.
-
Fluorescence Reading: The change in fluorescence is monitored in real-time using a fluorescence plate reader (e.g., FLIPR Tetra).
-
Data Analysis: The agonist-induced increase in fluorescence is measured in the presence of different concentrations of this compound. The IC50 value is calculated from the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 10. pubcompare.ai [pubcompare.ai]
Preclinical data on JNJ-55511118 for epilepsy
An In-depth Technical Guide to the Preclinical Data of JNJ-55511118 for Epilepsy
Introduction
This compound is a novel, orally bioavailable, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8).[1][2] AMPA receptors are critical for fast synaptic transmission in the central nervous system, making them a key target for antiepileptic drugs.[2] The selective action of this compound is conferred by its dependence on TARP-γ8, an auxiliary subunit that is highly expressed in the hippocampus, a brain region heavily implicated in epilepsy.[3][4][5] This region-specific modulation offers the potential for potent anticonvulsant effects with a wider therapeutic index compared to non-selective AMPA receptor antagonists, particularly concerning motor side effects.[6][7]
Mechanism of Action
This compound exerts its effect by modulating the function of AMPA receptors associated with the TARP-γ8 auxiliary subunit. It does not directly block the glutamate binding site but instead acts allosterically. The primary mechanism involves a partial disruption of the interaction between TARP-γ8 and the pore-forming subunit of the AMPA receptor.[1][2] This disruption leads to a decrease in the single-channel conductance of γ8-containing AMPA receptors, thereby inhibiting their peak currents.[3][4][5] The drug also accelerates the kinetics of deactivation and desensitization of these specific AMPA receptors.[3] This selective inhibition of a subpopulation of AMPA receptors, predominantly in the hippocampus, underpins its potential as a targeted anticonvulsant therapy.
Preclinical In Vitro Data
In vitro studies have been crucial in elucidating the selectivity and mechanism of this compound. These experiments primarily utilized cell lines heterologously expressing specific AMPA receptor and TARP subunit combinations.
| Parameter | Value/Observation | Assay Type | Reference |
| Selectivity | >1000-fold selective for γ8-containing AMPARs | Electrophysiology | [4] |
| Mechanism | Decreases single-channel conductance | Patch-clamp recording | [3][4][5] |
| Effect on Gating | Reduces influence of γ8 on most biophysical measures | Patch-clamp recording | [3][4] |
| Binding Site | Accessible from intracellular side | Electrophysiology | [3][4] |
| Assay System | HEK293 cells expressing AMPARs and TARP-γ8 | Calcium flux, Electrophysiology | [1][2][5] |
Experimental Protocols: Patch-Clamp Electrophysiology
A key method used to characterize this compound is patch-clamp electrophysiology on Human Embryonic Kidney (HEK293) cells.
-
Cell Culture and Transfection: HEK293 cells are cultured and then transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2) and the TARP-γ8 subunit.
-
Electrophysiological Recording: Whole-cell or excised patch-clamp recordings are performed on the transfected cells.
-
Agonist Application: A fast-application system, often using a piezoelectric translator, is used to rapidly apply and remove the AMPA receptor agonist (e.g., glutamate) to the cell or patch, allowing for the measurement of receptor activation, deactivation, and desensitization kinetics.[4]
-
Drug Application: this compound is included in the agonist solution at various concentrations to determine its effect on the glutamate-evoked currents.[4]
-
Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, single-channel conductance, and the kinetics of receptor gating.
References
- 1. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. rapportrx.com [rapportrx.com]
JNJ-55511118 role in modulating glutamatergic neurotransmission
An In-Depth Technical Guide on JNJ-55511118: A Selective Modulator of TARP-γ8-Containing AMPA Receptors in Glutamatergic Neurotransmission
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel, high-affinity, and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the auxiliary subunit, Transmembrane AMPA Receptor Regulatory Protein γ-8 (TARP-γ8).[1][2][3] By specifically targeting this subclass of AMPA receptors, which are predominantly expressed in brain regions like the hippocampus, this compound offers a unique mechanism for modulating glutamatergic neurotransmission.[4][5] Its mode of action involves disrupting the functional interaction between the TARP-γ8 protein and the pore-forming GluA subunits of the AMPA receptor, leading to a reduction in ion channel conductance and an inhibition of excitatory signaling.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols used for its characterization.
Introduction: Targeting Glutamatergic Subtypes
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the AMPA-type, mediate the majority of fast synaptic transmission.[6] The functional diversity of AMPA receptors is significantly enhanced by their association with various auxiliary subunits. Among these are the TARPs, which regulate receptor trafficking, localization, and channel gating properties like desensitization, deactivation, and single-channel conductance.[4][5]
TARP-γ8 (also known as CACNG8) is an auxiliary protein with a distinct expression pattern, being highly enriched in the hippocampus, frontal cortex, and amygdala.[1][4] This regional specificity makes TARP-γ8 an attractive therapeutic target to selectively modulate glutamatergic activity, potentially avoiding the side effects associated with non-selective AMPA receptor antagonists.[1][7] this compound was developed as a selective inhibitor of this specific AMPAR-TARP complex, providing a powerful tool for both research and potential therapeutic applications in neurological disorders characterized by glutamatergic hyperactivity, such as epilepsy and addiction.[1][2][6]
Mechanism of Action of this compound
This compound acts as a selective negative modulator of AMPA receptors containing the TARP-γ8 subunit.[8] Its mechanism is not competitive with glutamate but is instead allosteric. It functions by partially disrupting the crucial interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor channel.[1][6][9] This disruption leads to several functional consequences:
-
Reduced Channel Conductance: The primary effect of this compound is a decrease in the single-channel conductance of the AMPA receptor, which directly inhibits the peak glutamate-evoked currents.[4][5][10][11]
-
Altered Gating Kinetics: The compound has been shown to accelerate the kinetics of both deactivation and desensitization of the receptor.[11]
-
Reversible Inhibition: this compound is a reversible inhibitor, allowing for dynamic modulation of synaptic activity.[12]
The binding site for this compound has been identified at the interface between the M1 transmembrane region of the GluA1 subunit and the TM3/TM4 regions of the TARP-γ8 protein.[10] This unique binding pocket is responsible for its high selectivity over AMPA receptors associated with other TARP subtypes.[8]
Figure 1: this compound inhibits the AMPAR/TARP-γ8 complex.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding and Functional Potency
| Parameter | Target/Assay | Value | Reference |
| Ki | Competition Binding | 26 nM | [3][12][13] |
| IC₅₀ | Ca²⁺ Flux (GluA1o + TARP-γ8) | 11.22 nM | [14] |
| IC₅₀ | Ca²⁺ Flux (GluA1i + TARP-γ8) | 12.3 nM | [14] |
| IC₅₀ | Ca²⁺ Flux (GluA2i + TARP-γ8) | 7.41 nM | [14] |
| IC₅₀ | Ca²⁺ Flux (GluA3o + TARP-γ8) | 38.02 nM | [14] |
| IC₅₀ | Ca²⁺ Flux (GluA4o + TARP-γ8) | 15.85 nM | [14] |
| IC₅₀ | Ca²⁺ Flux (GluA1o + TARP-γ2/3/4/7) | >10,000 nM | [14] |
Table 2: Electrophysiological and Preclinical Efficacy
| Parameter | Assay/Model | Concentration/Dose | Result | Reference |
| Peak Current | Dissociated Hippocampal Neurons | 1 µM | Reduced to 60.7% of control | [14] |
| Peak Current | HEK Cells (GluA2 + TARP-γ8) | 1 µM | Reduced by ~40% | [11] |
| fEPSP | Hippocampal CA1 Slice | 1 µM | Significant reduction | [14] |
| Anticonvulsant | Corneal Kindling (mice) | ED₅₀ = 3.7 mg/kg | Inhibition of seizures | [14] |
| Behavioral | Alcohol Self-Administration (mice) | 1 - 10 mg/kg, p.o. | Significant decrease in alcohol intake | [1][2] |
| Pharmacokinetics | Receptor Occupancy (mice/rats) | 10 mg/kg, p.o. | >80% occupancy for up to 6 hours | [1] |
Detailed Experimental Methodologies
The characterization of this compound relies on specific and robust experimental protocols. The methodologies for key assays are detailed below.
In Vitro Characterization
Protocol 1: Calcium Flux Assay for IC₅₀ Determination This high-throughput assay is used to measure the functional inhibition of AMPA receptors.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently co-transfected with plasmids encoding a specific human AMPA receptor subunit (e.g., GluA1) and human TARP-γ8.[9][14]
-
Cell Plating: Transfected cells are plated into 384-well microplates and cultured for 24-48 hours.[9]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Addition: this compound is added at various concentrations to the wells.
-
Fluorescence Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Basal fluorescence is measured before adding an agonist.[9]
-
Agonist Stimulation: A fixed concentration of glutamate (typically EC₈₀) is added to stimulate the receptors, and the resulting change in fluorescence (indicating Ca²⁺ influx) is recorded in real-time.
-
Data Analysis: The inhibitory effect of this compound is calculated relative to the control (agonist alone). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Figure 2: Experimental workflow for the Calcium Flux Assay.
Protocol 2: Patch-Clamp Electrophysiology This technique provides detailed information on the biophysical effects of this compound on channel function.
-
Cell Preparation: Recordings are performed on either HEK293 cells expressing the desired AMPAR/TARP combination or on acutely dissociated neurons (e.g., from the hippocampus).[4][14]
-
Recording Configuration: An outside-out patch configuration is established using a glass micropipette. This isolates a small patch of the cell membrane with the extracellular side facing outwards.
-
Solutions: The internal solution (in the pipette) mimics the intracellular environment, while the external solution mimics the extracellular space.
-
Agonist Application: A rapid solution exchange system is used to apply a high concentration of glutamate (e.g., 10 mM) to the patch for a short duration (e.g., 1-2 ms for deactivation, 100-200 ms for desensitization).[10]
-
Data Acquisition: The resulting ionic current flowing through the AMPA receptors is recorded using an amplifier. Recordings are made in the presence and absence of this compound (1 µM) to assess its effects.[14]
-
Parameter Measurement: Key parameters analyzed include peak current amplitude, weighted time constant of deactivation (τw), and extent of desensitization.
In Vivo Assessment
Protocol 3: Operant Alcohol Self-Administration Model This behavioral model assesses the preclinical efficacy of this compound in reducing addiction-related behavior.[2][15]
-
Animal Model: Male C57BL/6J mice are used.[15]
-
Training: Mice are trained in operant conditioning chambers to press a lever to receive a reward of sweetened alcohol (e.g., 9% ethanol + 2% sucrose) or a sucrose-only control solution. A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR-4, where four lever presses yield one reward).[15]
-
Baseline: Mice undergo training until they exhibit stable responding for the reward over several weeks.[15]
-
Drug Administration: this compound (e.g., 0, 1, and 10 mg/kg) is administered orally (p.o.) in a randomized order approximately 1 hour before the self-administration sessions.[2][15]
-
Data Collection: Key behavioral parameters are recorded by computer, including the rate of lever pressing, the total number of rewards earned, and entries into the liquid delivery trough.[15]
-
Analysis: The effect of each dose of this compound is compared to the vehicle control to determine its impact on alcohol-seeking and consumption behavior.
Figure 3: Workflow for in vivo behavioral assessment.
Conclusion and Future Directions
This compound is a highly selective and potent negative modulator of TARP-γ8-containing AMPA receptors. Its mechanism of action, centered on the allosteric disruption of the GluA-TARP interaction, provides a refined method for dampening glutamatergic neurotransmission in specific brain circuits. The robust preclinical data, demonstrating efficacy in models of epilepsy and alcohol use disorder, underscore its potential as a therapeutic agent.[2][6]
The development of this compound exemplifies a promising strategy in modern neuropharmacology: targeting receptor-associated proteins to achieve greater selectivity and potentially improved therapeutic indices. Future research will likely focus on further exploring the therapeutic applications of this compound and developing other modulators that target the unique interfaces between neurotransmitter receptors and their auxiliary subunits.
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rapportrx.com [rapportrx.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound|JNJ55511118 [dcchemicals.com]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Neuroprotective Effects of JNJ-55511118
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-55511118 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This selectivity for TARP-γ8-containing AMPA receptors, which are predominantly expressed in the hippocampus and other limbic structures, confers a region-specific modulatory effect on glutamatergic neurotransmission. Preclinical studies have demonstrated its potential as a neuroprotective agent, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy. Furthermore, this compound has shown efficacy in animal models of alcohol use disorder by reducing alcohol self-administration. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key experimental protocols related to the investigation of this compound's neuroprotective effects.
Core Mechanism of Action
This compound exerts its neuroprotective effects by selectively targeting and modulating the function of AMPA receptors associated with the TARP-γ8 auxiliary subunit.
Signaling Pathway
The primary mechanism involves the inhibition of ion flux through the AMPA receptor channel. This compound binds to a site on the TARP-γ8 protein, which in turn allosterically modulates the associated AMPA receptor. This modulation results in a decrease in the receptor's single-channel conductance, thereby reducing the influx of cations like Na+ and Ca2+ in response to glutamate binding. This targeted reduction in excitatory neurotransmission in brain regions with high TARP-γ8 expression, such as the hippocampus, is believed to underlie its anticonvulsant and neuroprotective properties.[1][2][3]
Preclinical Efficacy: Quantitative Data
The neuroprotective and behavioral effects of this compound have been evaluated in several preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro and Pharmacokinetic Properties
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 26 nM | Recombinant human TARP-γ8 | [3] |
| Receptor Occupancy | >80% at 10 mg/kg p.o. (up to 6 hours) | Mouse | [4] |
| Bioavailability | Orally bioavailable and brain penetrant | Rodent models | [3] |
Table 2: Anticonvulsant Activity
| Animal Model | Endpoint | Dose | Effect | Reference |
| Rodent models of epilepsy | Seizure protection | Dose-dependent | Strong anticonvulsant effect | [5] |
| Specific ED50 values were not available in the reviewed literature. |
Table 3: Behavioral Effects in Alcohol Self-Administration Model
| Animal Model | Doses Administered (p.o.) | Key Findings in Male Mice | Reference |
| C57BL/6J mice | 0, 1, and 10 mg/kg | - 1 and 10 mg/kg significantly decreased alcohol self-administration.- No significant effect on sucrose self-administration.- No significant effect on open-field locomotor activity. | [4][6] |
Table 4: Effects on Electrophysiology and Cognition
| Assay | Dose/Receptor Occupancy | Effect | Reference |
| Electroencephalogram (EEG) | High receptor occupancy | Strong reduction in certain EEG bands | [5] |
| Learning and Memory | High receptor occupancy | Mild impairment | [5] |
| Specific quantitative data on the magnitude of EEG changes and the precise impact on learning and memory were not detailed in the reviewed literature. |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of this compound.
Operant Alcohol Self-Administration
This protocol is based on the methodology described by Hoffman et al. (2021).[4][6]
Materials:
-
C57BL/6J mice
-
Standard operant conditioning chambers
-
This compound
-
Vehicle (e.g., 10% w/v carboxymethyl-β-cyclodextrin)
-
Sweetened alcohol solution (e.g., 9% v/v ethanol + 2% w/v sucrose)
-
Sucrose solution (e.g., 2% w/v)
Procedure:
-
Animal Habituation and Training:
-
House mice under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Train mice in operant conditioning chambers to press a lever for a liquid reward on a fixed-ratio 4 (FR-4) schedule of reinforcement. One group is trained with sweetened alcohol, and a control group is trained with a sucrose solution.
-
Continue training until a stable baseline of responding is achieved.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0, 1, and 10 mg/kg).
-
Administer the drug or vehicle via oral gavage (p.o.) one hour prior to the start of the operant session.
-
-
Data Collection and Analysis:
-
Record the number of lever presses, the number of reinforcers earned, and the latency to the first lever press during the session.
-
Analyze the data to determine the effect of this compound on alcohol-seeking behavior compared to vehicle and the sucrose control group.
-
-
Control for Motor Effects:
-
Conduct an open-field locomotor activity test to assess for any confounding effects of the drug on general motor function.
-
In Vitro Assays
The following are generalized protocols for the in vitro assays used to characterize this compound, based on descriptions in Maher et al. (2016) and standard laboratory practices.[5]
Objective: To determine the binding affinity (Ki) of this compound for TARP-γ8-containing AMPA receptors.
Materials:
-
Cell membranes expressing human TARP-γ8 and AMPA receptors
-
A suitable radioligand (e.g., [3H]-JNJ-56022486)
-
This compound at various concentrations
-
Binding buffer
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in binding buffer.
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
Objective: To assess the functional inhibition of AMPA receptors by this compound.
Materials:
-
HEK293 cells co-expressing TARP-γ8 and an AMPA receptor subunit (e.g., GluA1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Glutamate
-
This compound at various concentrations
-
Assay buffer
-
Fluorescent plate reader
Procedure:
-
Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Stimulation: Add glutamate to stimulate the AMPA receptors and induce calcium influx.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of the glutamate-induced calcium response by this compound.
Objective: To characterize the effect of this compound on the electrophysiological properties of TARP-γ8-containing AMPA receptors.
Materials:
-
HEK293 cells co-expressing TARP-γ8 and an AMPA receptor subunit
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Glutamate
-
This compound
Procedure:
-
Cell Preparation: Culture and prepare the cells for patch-clamp recording.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a single cell.
-
Drug Application: Perfuse the cell with an extracellular solution containing glutamate to elicit an AMPA receptor-mediated current. Apply this compound to the cell and record the change in the current amplitude and kinetics.
-
Data Analysis: Analyze the electrophysiological recordings to determine the effect of this compound on parameters such as peak current amplitude, desensitization rate, and deactivation rate.
Summary and Future Directions
This compound represents a promising therapeutic candidate for neurological disorders characterized by excessive glutamatergic signaling. Its unique mechanism of action, centered on the selective modulation of TARP-γ8-containing AMPA receptors, offers the potential for targeted neuroprotection with a favorable side-effect profile. The preclinical data summarized in this guide highlight its anticonvulsant properties and its ability to reduce alcohol-seeking behavior.
Future research should focus on fully elucidating the dose-response relationships in various models of neurological disease, further characterizing its effects on cognitive function, and ultimately translating these promising preclinical findings into clinical development for conditions such as epilepsy and alcohol use disorder. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the neuroprotective potential of this compound and similar compounds.
References
- 1. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-55511118: A Deep Dive into its Modulation of TARP γ-8-Containing AMPA Receptors and Implications for Synaptic Plasticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1] This technical guide provides a comprehensive overview of the mechanism of action, effects on synaptic plasticity, and preclinical pharmacology of this compound. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this and similar compounds. The unique mechanism of this compound, targeting a specific subset of AMPA receptors enriched in the hippocampus, offers a promising avenue for therapeutic intervention in neurological disorders characterized by glutamatergic dysregulation, such as epilepsy and alcohol use disorder.
Introduction
AMPA receptors are the primary mediators of fast excitatory synaptic transmission in the central nervous system and are crucial for synaptic plasticity, the cellular basis of learning and memory.[2] Their function is intricately regulated by auxiliary subunits, among which TARPs are prominent. TARP γ-8 is predominantly expressed in the forebrain, particularly the hippocampus, a region critically involved in memory formation and implicated in the pathophysiology of epilepsy.[3][4][5] this compound emerges as a selective inhibitor of AMPA receptors associated with TARP γ-8, offering a targeted approach to modulate synaptic activity with regional specificity.[1] This document will explore the core pharmacology of this compound, with a focus on its impact on synaptic plasticity.
Mechanism of Action
This compound acts as a negative allosteric modulator of TARP γ-8-containing AMPA receptors.[1] Its primary mechanism involves reducing the single-channel conductance of these specific AMPA receptor subtypes.[4][5][6][7][8] This leads to a decrease in the peak amplitude of glutamate-evoked currents. By selectively targeting the TARP γ-8 subunit, this compound effectively dampens excitatory neurotransmission in brain regions where this subunit is highly expressed.
Signaling Pathway
The interaction between this compound, the AMPA receptor, and TARP γ-8 can be visualized as a modulatory input to the canonical AMPA receptor signaling cascade.
Effects on Synaptic Plasticity
While direct experimental evidence on the effect of this compound on long-term potentiation (LTP) is not yet published, its mechanism of action strongly suggests an inhibitory role. TARP γ-8 is known to be crucial for the expression of LTP in the hippocampus.[9] It facilitates the synaptic trafficking and stabilization of AMPA receptors, a key process in strengthening synaptic connections. By negatively modulating TARP γ-8-containing AMPA receptors, this compound is hypothesized to dampen the increase in postsynaptic AMPA receptor function that underlies LTP. This would likely result in a reduction or blockade of LTP induction. Further experimental validation is required to confirm this hypothesis.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Pharmacology
| Parameter | Value | Species | Assay | Reference |
| Ki (TARP γ-8) | 26 nM | Not Specified | Radioligand Binding | [1] |
Table 2: In Vivo Pharmacokinetics & Receptor Occupancy
| Parameter | Dose | Species | Method | Result | Reference |
| Receptor Occupancy | 10 mg/kg (p.o.) | Mouse, Rat | Not Specified | >80% up to 6 hours | [1][10] |
Table 3: Preclinical Efficacy in Alcohol Self-Administration Model
| Species | Dose (p.o.) | Effect on Alcohol Self-Administration (Males) | Effect on Sucrose Self-Administration (Males) | Reference |
| C57BL/6J Mice | 1 mg/kg | Significant Decrease | No Effect | [1][10] |
| C57BL/6J Mice | 10 mg/kg | Significant Decrease | No Effect | [1][10] |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording
This protocol is adapted from studies investigating the effects of this compound on heterologously expressed AMPA receptors.[4][5][6][7][8]
Objective: To measure the effect of this compound on AMPA receptor currents.
Cell Line: Human Embryonic Kidney (HEK293) cells transiently transfected with cDNAs for the desired AMPA receptor subunits and TARP γ-8.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
Procedure:
-
Culture and transfect HEK293 cells with the appropriate constructs.
-
After 24-48 hours, transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply glutamate (e.g., 10 mM) for a short duration (e.g., 1-2 ms) using a rapid application system to evoke an AMPA receptor-mediated current.
-
Record baseline currents in response to glutamate application.
-
Bath apply this compound at the desired concentration and repeat glutamate application to measure the effect of the compound.
-
Analyze the peak amplitude, decay kinetics, and other parameters of the evoked currents.
In Vivo Pharmacology: Alcohol Self-Administration
This protocol is based on a study evaluating the efficacy of this compound in a mouse model of chronic alcohol consumption.[1][10]
Objective: To assess the effect of this compound on voluntary alcohol consumption.
Animals: Male C57BL/6J mice.
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
Procedure:
-
Train mice to self-administer a 10% ethanol solution in a two-bottle choice paradigm.
-
Once stable responding is achieved, switch to an operant self-administration procedure where lever presses result in the delivery of a small volume of the ethanol solution.
-
Establish a stable baseline of alcohol self-administration over several weeks.
-
On test days, administer this compound (e.g., 1 or 10 mg/kg) or vehicle via oral gavage 60 minutes prior to the start of the self-administration session.
-
Record the number of active and inactive lever presses throughout the session.
-
Analyze the data to determine the effect of this compound on alcohol intake.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for neurological disorders. Its selective modulation of TARP γ-8-containing AMPA receptors provides a novel mechanism to dampen hyperexcitability in specific brain circuits while potentially sparing normal synaptic function elsewhere. The preclinical data strongly support its potential as an anticonvulsant and for the treatment of alcohol use disorder. The anticipated inhibitory effect on synaptic plasticity, particularly LTP, warrants further investigation to fully understand its cognitive and therapeutic profile. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this promising research.
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance | Semantic Scholar [semanticscholar.org]
- 7. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.library.northwestern.edu [search.library.northwestern.edu]
- 9. TARP gamma-8 controls hippocampal AMPA receptor number, distribution and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Methodological & Application
JNJ-55511118: Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This selectivity for TARP γ-8-containing AMPA receptors, which are predominantly expressed in the hippocampus and other limbic structures, confers a region-specific modulatory effect on glutamatergic neurotransmission. These application notes provide detailed protocols for in vivo studies in rodents to evaluate the anticonvulsant and behavioral effects of this compound. All quantitative data from cited studies are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Mechanism of Action
This compound exerts its effect by binding to TARP γ-8 and disrupting its interaction with the pore-forming GluA subunits of the AMPA receptor. This allosteric modulation reduces the receptor's response to glutamate, thereby dampening excitatory synaptic transmission in brain regions with high TARP γ-8 expression.
Caption: this compound binds to TARP γ-8, modulating AMPA receptor activity.
Pharmacokinetics
This compound exhibits excellent pharmacokinetic properties in rodents, with high oral bioavailability and brain penetrance.[1] An oral dose of 10 mg/kg in mice achieves over 80% receptor occupancy for up to 6 hours.[1]
Table 1: Pharmacokinetic and Dosing Information for this compound in Rodents
| Parameter | Species | Value | Reference |
| Formulation | Mouse, Rat | Suspension in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) in sterile water | [1] |
| Route of Administration | Mouse, Rat | Oral gavage (p.o.) | [1] |
| Effective Dose (Alcohol Self-Administration) | Mouse | 1 and 10 mg/kg, p.o. | [1][2] |
| Receptor Occupancy (10 mg/kg, p.o.) | Mouse | >80% for up to 6 hours | [1] |
| Brain Penetrance | Mouse, Rat | High | [1] |
Efficacy in Preclinical Models
This compound has demonstrated efficacy in rodent models of epilepsy and alcohol use disorder. Notably, it is effective in the pentylenetetrazol (PTZ) and corneal kindling seizure models but not in the maximal electroshock (MES) model, suggesting a specific mechanism of anticonvulsant action.[3]
Table 2: Summary of this compound Efficacy in Rodent Models
| Preclinical Model | Species | Dose | Key Findings | Reference |
| Alcohol Self-Administration | Mouse (Male C57BL/6J) | 1 and 10 mg/kg, p.o. | Significantly decreased alcohol self-administration. No effect on sucrose self-administration. | [1][2] |
| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | - | Active | [3] |
| Corneal Kindling Seizures | Mouse | - | Active | [3] |
| Maximal Electroshock (MES) Seizures | Mouse | - | Not Active | [3] |
| Motor Function (Open Field) | Mouse (Male C57BL/6J) | 1 mg/kg, p.o. | No effect on locomotor activity. | [1] |
| Motor Coordination (Rotarod) | Rodent | - | No motor impairment. | [4] |
Experimental Protocols
General Preparation and Administration of this compound
Materials:
-
This compound powder
-
10% (w/v) Carboxymethyl-β-cyclodextrin sodium salt (CMC) solution in sterile water
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (size appropriate for rodent species)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Prepare a 10% (w/v) solution of CMC in sterile water.
-
Suspend the this compound powder in the CMC solution to the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg dosing volume).
-
Vortex the suspension vigorously for 5-10 minutes.
-
Sonicate the suspension for 10-15 minutes to ensure a uniform and fine suspension.
-
Administer the suspension via oral gavage at the appropriate volume for the animal's body weight. The vehicle control group should receive the same volume of the 10% CMC solution.
Caption: A stepwise process for preparing and administering this compound.
Protocol 1: Evaluation of Anticonvulsant Activity (Pentylenetetrazol Model)
This protocol is adapted from standard procedures for evaluating anticonvulsant drugs.
Animals:
-
Male C57BL/6J mice (8-10 weeks old)
Materials:
-
This compound suspension (prepared as described above)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Observation chambers
-
Timer
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle to different groups of mice.
-
60 minutes after this compound or vehicle administration, administer PTZ subcutaneously.
-
Immediately place each mouse in an individual observation chamber and start the timer.
-
Observe the mice continuously for 30 minutes for the presence and latency of seizures.
-
Record the occurrence of different seizure stages (e.g., myoclonic jerks, clonic seizures, tonic-clonic seizures) and the latency to the first seizure.
-
The primary endpoint is the percentage of animals in each group that are protected from generalized tonic-clonic seizures.
Protocol 2: Assessment of Motor Coordination (Rotarod Test)
Animals:
-
Male Sprague-Dawley rats or C57BL/6J mice
Materials:
-
Rotarod apparatus
-
This compound suspension
Procedure:
-
Training:
-
Acclimate the animals to the testing room for at least 60 minutes.
-
On the day before the test, train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). Repeat for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Testing:
-
On the test day, administer this compound (e.g., 1, 10, 30 mg/kg, p.o.) or vehicle.
-
At the time of peak effect (e.g., 60 minutes post-dose), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial is typically ended if the animal falls or remains on the rod for the maximum duration (e.g., 300 seconds).
-
Perform 2-3 trials for each animal with a sufficient inter-trial interval.
-
The average latency to fall is the primary measure of motor coordination.
-
Protocol 3: Operant Alcohol Self-Administration
This protocol is based on the study by Hoffman et al. (2021).[1][2]
Animals:
-
Male C57BL/6J mice
Apparatus:
-
Operant conditioning chambers equipped with two levers and a liquid delivery system.
Procedure:
-
Training:
-
Train mice to press a lever for a sweetened alcohol solution (e.g., 10% ethanol + 2% sucrose) on a fixed-ratio schedule of reinforcement (e.g., FR4). A second lever is inactive.
-
Continue training until stable responding is achieved (typically several weeks).
-
-
Drug Testing:
-
Once baseline responding is stable, begin the drug testing phase.
-
Administer this compound (1 or 10 mg/kg, p.o.) or vehicle 1 hour before the start of the operant session.[1]
-
Doses should be administered in a counterbalanced order.
-
Record the number of active and inactive lever presses, and the amount of alcohol consumed during the session.
-
A parallel group of mice can be trained to self-administer a sucrose solution to assess the specificity of the drug's effect.
-
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rapportrx.com [rapportrx.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-55511118 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of JNJ-55511118, a selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8), for in vitro cell culture experiments.
Physicochemical and Solubility Data
This compound is a valuable tool for investigating the role of TARP-γ8-containing AMPA receptors in neuronal signaling and disease. Accurate preparation of this compound is critical for reproducible experimental outcomes. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈ClF₃N₂O₂ | [1] |
| Molecular Weight | 328.67 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| Soluble in Ethanol (up to 100 mM) | [1] |
Mechanism of Action: Targeting TARP-γ8 Containing AMPA Receptors
This compound exhibits high affinity and selectivity as a negative modulator of AMPA receptors that are associated with the auxiliary subunit TARP-γ8[1]. TARPs are crucial for the trafficking and gating properties of AMPA receptors. TARP-γ8 is predominantly expressed in the hippocampus, making this compound a targeted tool for studying synaptic plasticity and neurological disorders associated with this brain region. The compound acts by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunit of the AMPA receptor[3].
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 328.67 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.287 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the powder.
-
Ensure complete dissolution: Vortex or gently warm the solution if necessary to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. The powdered form of this compound is stable for at least 4 years when stored at -20°C[2].
Storage and Stability of Stock Solutions:
| Storage Temperature | Stability (in DMSO) |
| -20°C | Information not explicitly available, but standard practice suggests stability for several months to a year. |
| -80°C | Recommended for long-term storage to ensure stability. |
Preparation of Working Solutions for Cell Culture
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. For most cell lines, including HEK293, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.
Procedure for Serial Dilution:
This example describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Final Dilution in Culture Medium: Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM this compound and 0.1% DMSO.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium without the compound.
-
Fresh Preparation: It is recommended to prepare fresh working solutions from the stock for each experiment to ensure consistency and avoid potential degradation in the aqueous medium.
Example Application: Glutamate-Induced Calcium Flux Assay in HEK293 Cells
This protocol provides a general framework for assessing the inhibitory activity of this compound on TARP-γ8-containing AMPA receptors expressed in HEK293 cells. This compound has been shown to inhibit glutamate-induced calcium flux in HEK293F cells co-transfected with TARP-γ8 and various GluA subunits[2].
Materials:
-
HEK293 cells co-expressing a GluA subunit and TARP-γ8
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Glutamate solution
-
This compound working solutions
-
Fluorescence plate reader with kinetic read capabilities
Experimental Workflow:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: The next day, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (containing the same final DMSO concentration). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Dye Loading: Remove the compound-containing medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Baseline Fluorescence Measurement: Wash the cells with assay buffer to remove excess dye. Measure the baseline fluorescence using a plate reader.
-
Glutamate Stimulation and Signal Detection: Add a pre-determined concentration of glutamate to stimulate the AMPA receptors and immediately begin kinetic fluorescence measurements.
-
Data Analysis: The change in fluorescence intensity over time reflects the influx of calcium. Calculate the response to glutamate in the presence and absence of this compound to determine the compound's inhibitory effect and calculate IC₅₀ values.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle DMSO with care in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.
References
Application Notes and Protocols for JNJ-55511118 in Mouse Models of Alcoholism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-55511118, a selective inhibitor of TARP γ-8-containing AMPA receptors, for studying alcohol self-administration in preclinical mouse models. The provided protocols are based on published research and are intended to guide the design and execution of similar experiments.
Introduction
Alcohol Use Disorder (AUD) is a significant global health issue with limited effective therapeutic options. Preclinical research plays a crucial role in identifying novel pharmacological targets. Glutamatergic signaling, particularly through α-Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, is implicated in the reinforcing effects of alcohol. This compound is a novel, selective, and high-affinity negative modulator of AMPA receptors that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8).[1][2][3] Studies have demonstrated its preclinical efficacy in reducing chronic, repetitive alcohol self-administration in male mice, suggesting that inhibition of TARP γ-8-containing AMPARs is a promising therapeutic strategy for AUD.[1][2][3]
Mechanism of Action
This compound selectively inhibits AMPA receptors that are bound to the TARP γ-8 auxiliary subunit.[1] This subunit is critical for the expression and function of certain AMPA receptors. By negatively modulating these specific receptors, this compound can dampen glutamatergic hyperactivity associated with chronic alcohol use without global inhibition of AMPA receptor function, potentially minimizing side effects.[1] Research indicates that the therapeutic-like effects of systemic this compound administration on alcohol reinforcement are localized to the basolateral amygdala (BLA), a key region in the brain's reward pathway.[4]
Below is a diagram illustrating the proposed signaling pathway and the point of intervention for this compound.
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Negative modulation of AMPA receptors bound to transmembrane AMPA receptor regulatory protein γ-8 blunts the positive reinforcing properties of alcohol and sucrose in a brain region-dependent manner in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: JNJ-55511118 as a Selective Tool Compound for AMPA Receptor Studies
Introduction
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory synaptic transmission in the central nervous system. Its function and trafficking are modulated by auxiliary subunits, including Transmembrane AMPA Receptor Regulatory Proteins (TARPs). TARP-γ8 (encoded by the CACNG8 gene) is highly expressed in specific brain regions, such as the hippocampus, making it a strategic target for developing therapies with improved side-effect profiles compared to non-selective AMPA receptor antagonists.[1][2][3] JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of AMPA receptors that contain the TARP-γ8 auxiliary subunit.[3][4][5] Its unique mechanism provides a valuable tool for researchers to investigate the specific roles of TARP-γ8-containing AMPA receptors in neurological function and disease.
Mechanism of Action
This compound exerts its inhibitory effect by selectively binding to a site at the interface between the TARP-γ8 protein and the pore-forming GluA subunit of the AMPA receptor.[3][6] This binding partially disrupts the interaction between the two proteins, leading to a reduction in the receptor's single-channel conductance.[1][7][8][9] This allosteric modulation effectively diminishes the excitatory current mediated by these specific AMPA receptor complexes without complete channel blockade, offering a nuanced approach to dampening glutamatergic hyperactivity.[3][6][7]
Data Presentation
This compound has been characterized extensively in both in vitro and in vivo systems. Its pharmacological profile highlights its potency and selectivity, making it a reliable research tool.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay Type | Notes |
| Binding Affinity (Ki) | 26 nM | Radioligand Competition Binding | High affinity for TARP-γ8-containing AMPA receptors.[4][5][10] |
| Selectivity | >1000-fold | Electrophysiology / Binding Assays | Highly selective for TARP-γ8 over TARP-less AMPA receptors or those containing other TARPs (e.g., γ2, γ4).[11][12] |
| Mechanism | Negative Allosteric Modulator | Patch-Clamp Electrophysiology | Reduces single-channel conductance.[1][7][12] |
| Off-Target Activity | Minimal | Receptor Panel Screening | <50% binding against a panel of 52 other receptors, ion channels, and transporters.[5] |
Table 2: In Vivo Properties and Effects of this compound
| Property | Species | Dosage | Effect |
| Brain Penetrance | Mouse, Rat | 10 mg/kg (p.o.) | High brain penetrance.[6] |
| Receptor Occupancy | Mouse, Rat | 10 mg/kg (p.o.) | >80% receptor occupancy for up to 6 hours.[6] |
| Anticonvulsant Activity | Rodent Models | Dose-dependent | Strong anticonvulsant effects with minimal motor impairment.[2][3] |
| Behavioral Effects | Male C57BL/6J Mice | 1 and 10 mg/kg (p.o.) | Significantly decreases operant self-administration of sweetened alcohol.[6][13][14] |
| Motor Function | Male Mice | 1 mg/kg | No significant effect on locomotor activity in an open-field test.[6][13] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study TARP-γ8-containing AMPA receptors.
Protocol 1: In Vitro Characterization using Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on AMPA receptor-mediated currents in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.
Methodology
-
Cell Preparation:
-
Culture HEK293 cells and co-transfect with cDNAs for an AMPA receptor subunit (e.g., GluA2) and TARP-γ8.
-
Alternatively, prepare primary neuronal cultures from a region rich in TARP-γ8, such as the hippocampus.
-
-
Electrophysiology Setup:
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Perfuse the cell with the external solution.
-
Establish a baseline by applying a saturating concentration of glutamate (e.g., 10 mM) for a brief duration to evoke a peak AMPA receptor current. This can be done using a rapid solution exchange system.[12]
-
-
Compound Application:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.
-
Pre-incubate the cell with this compound for at least 60 seconds.
-
-
Data Acquisition and Analysis:
-
While perfusing with this compound, re-apply glutamate to evoke a current.
-
Record the peak current amplitude and compare it to the baseline measurement to calculate the percentage of inhibition.
-
Perform a concentration-response curve to determine the IC₅₀ of this compound.
-
Protocol 2: In Vivo Behavioral Assessment (Mouse Operant Self-Administration)
This protocol, adapted from studies on alcohol self-administration[6][13][14], can be used to investigate the role of TARP-γ8 AMPA receptors in reward and reinforcement.
Methodology
-
Animal Model:
-
Use adult male C57BL/6J mice.
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
-
Training Phase:
-
Train mice to press an "active" lever to receive a liquid reinforcer (e.g., a sweetened alcohol solution) on a fixed-ratio schedule (e.g., FR-4, where four presses yield one reward).[13][14] An "inactive" lever should be present but result in no consequence.
-
Continue training for an extended period (e.g., 40 days) to establish a stable baseline of self-administration.[13][14]
-
-
Habituation:
-
Habituate the mice to the administration procedure by giving oral gavage (p.o.) of the vehicle (e.g., carboxymethyl cellulose) 1 hour before test sessions until behavior stabilizes.[6]
-
-
Drug Administration:
-
Behavioral Testing:
-
Place the mouse in the operant chamber for a defined session length (e.g., 60 minutes).
-
Record behavioral parameters, including the number of active and inactive lever presses, and the number of reinforcers earned.[13]
-
-
Data Analysis:
-
Compare the behavioral parameters between the this compound-treated and vehicle-treated conditions using appropriate statistical tests (e.g., ANOVA). A reduction in active lever pressing with no change in inactive lever pressing suggests a specific effect on reinforcement.
-
This compound is a highly selective and potent negative modulator of TARP-γ8-containing AMPA receptors. Its excellent in vitro and in vivo pharmacological properties make it an indispensable tool for researchers aiming to dissect the specific physiological and pathological roles of this AMPA receptor subtype. Its demonstrated efficacy in preclinical models of epilepsy and alcohol use disorder highlights its potential for investigating novel therapeutic strategies for neurological and psychiatric conditions characterized by regional glutamatergic dysfunction.[2][3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 6. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance | Semantic Scholar [semanticscholar.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracerebral Administration of JNJ-55511118
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-55511118 is a potent and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1] TARP-γ8 is highly expressed in specific brain regions, including the hippocampus and amygdala, making this compound a valuable tool for investigating the role of TARP-γ8-containing AMPA receptors in various neurological processes and a potential therapeutic agent for conditions such as epilepsy and alcohol use disorder.[1] These application notes provide a detailed protocol for the intracerebral administration of this compound in mice, enabling targeted delivery to specific brain regions of interest.
Quantitative Data Summary
The following table summarizes key quantitative data for the administration of this compound based on preclinical studies.
| Parameter | Value | Species | Administration Route | Source |
| Oral Dose | 1 and 10 mg/kg | Mouse | Oral (p.o.) | [2] |
| Intracerebral Concentration | 0.3, 1.0, and 2.0 µg/µl | Mouse | Intracerebral Microinfusion | [3] |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) | Mouse | Intracerebral Microinfusion | [3] |
| Ki for TARP-γ8 | 26 nM | In vitro | Radioligand Binding | |
| Receptor Occupancy | >80% at 10 mg/kg p.o. (up to 6 hrs) | Mouse, Rat | Oral (p.o.) | [1] |
Signaling Pathway and Mechanism of Action
This compound selectively inhibits TARP-γ8-containing AMPA receptors by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor. This allosteric modulation reduces the single-channel conductance of the receptor, thereby decreasing excitatory postsynaptic currents.
Experimental Protocol: Intracerebral Microinfusion of this compound in Mice
This protocol details the procedure for targeted administration of this compound into specific brain regions of mice using stereotaxic surgery.
Materials
-
This compound (Tocris Bioscience or other reputable supplier)
-
Artificial Cerebrospinal Fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesic (e.g., buprenorphine, carprofen)
-
Sterile surgical instruments
-
Stereotaxic apparatus
-
Microinfusion pump and syringes
-
Guide cannulae and internal injectors
-
Dental cement
-
Suturing material
-
Heating pad
-
Animal scale
-
Clippers or depilatory cream
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Eye lubricant
Procedure
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO, as it is soluble to 100 mM in DMSO and ethanol.
-
On the day of surgery, suspend the required amount of this compound in sterile aCSF to achieve the desired final concentrations (e.g., 0.3, 1.0, or 2.0 µg/µl).
-
Vortex or sonicate the solution to ensure a homogenous suspension.
-
Prepare a vehicle-only control solution (aCSF with the same final concentration of the initial solvent if used).
-
Load the microinfusion syringe with the this compound suspension or vehicle solution, ensuring no air bubbles are present.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosage of anesthetic and analgesic.
-
Administer a pre-operative analgesic as per institutional guidelines.
-
Anesthetize the mouse using an approved anesthetic protocol. Monitor the depth of anesthesia throughout the procedure by checking for the absence of a pedal withdrawal reflex.
-
Once anesthetized, shave or use a depilatory cream to remove the fur from the scalp.
-
Secure the mouse in the stereotaxic apparatus. Ensure the head is level in all three planes (anteroposterior, mediolateral, and dorsoventral).
-
Apply eye lubricant to prevent corneal drying.
-
Disinfect the surgical area with an antiseptic solution.
-
-
Stereotaxic Surgery and Cannula Implantation:
-
Make a midline incision in the scalp to expose the skull.
-
Use a sterile cotton swab to clean the skull surface and identify bregma and lambda.
-
Determine the stereotaxic coordinates for the target brain region relative to bregma.
-
Basolateral Amygdala (BLA): Anteroposterior (AP): -1.4 mm; Mediolateral (ML): ±3.1 mm; Dorsoventral (DV): -3.9 mm from the skull surface.[3]
-
Ventral Hippocampus (CA3 region): Anteroposterior (AP): -3.08 mm; Mediolateral (ML): ±2.50 mm; Dorsoventral (DV): -3.50 mm from the skull surface.[4]
-
Note: These coordinates may need to be adjusted based on the specific mouse strain and age. It is recommended to perform preliminary dye injections to verify targeting accuracy.
-
-
Use a dental drill to create a small burr hole over the target coordinates.
-
Slowly lower the guide cannula to the predetermined DV coordinate.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent until the infusion.
-
Suture the scalp incision around the implant.
-
-
Intracerebral Microinfusion:
-
Allow the animal to recover from surgery for a predetermined period (e.g., 5-7 days) before infusion.
-
On the day of infusion, gently restrain the mouse and remove the dummy cannula.
-
Insert the internal injector, which should extend slightly beyond the tip of the guide cannula to reach the target brain region.
-
Connect the internal injector to the microinfusion pump.
-
Infuse the this compound suspension or vehicle at a slow, controlled rate (e.g., 0.1-0.2 µl/min) to minimize tissue damage and backflow. The total volume will depend on the experimental design.
-
After the infusion is complete, leave the injector in place for an additional 2-5 minutes to allow for diffusion of the compound away from the injector tip.
-
Slowly withdraw the internal injector and replace the dummy cannula.
-
-
Post-Operative and Post-Infusion Care:
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Place the mouse in a clean cage on a heating pad to maintain body temperature.
-
Administer post-operative analgesics as required.
-
Provide easy access to food and water.
-
Monitor the animal's weight and general health daily for several days following the procedure.
-
Check the surgical site for signs of infection.
-
Experimental Workflow
The following diagram illustrates the key steps in the intracerebral administration protocol.
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Central and Basolateral Amygdala Are Critical Sites of Neuropeptide Y/Y2 Receptor-Mediated Regulation of Anxiety and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anatomical topology of extrahippocampal projections from dorsoventral CA pyramidal neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Brain Penetrance of JNJ-55511118 in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-55511118 is a potent and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This selective action offers a promising therapeutic avenue for neurological disorders localized to brain regions with high TARP-γ8 expression, such as the hippocampus. A critical aspect of its preclinical evaluation is the determination of its ability to cross the blood-brain barrier and engage its target in the central nervous system (CNS). This document provides detailed application notes and protocols for measuring the brain penetrance of this compound in rats, drawing from established methodologies in neuropharmacology and pharmacokinetics. The protocols described herein cover direct measurement of compound concentrations in brain tissue and cerebrospinal fluid (CSF), as well as target engagement through receptor occupancy studies.
Introduction
The efficacy of CNS-targeted therapeutics is fundamentally dependent on their ability to achieve and maintain adequate concentrations at their site of action within the brain. This compound, a selective modulator of TARP-γ8-containing AMPA receptors, has demonstrated high brain penetrance in preclinical rodent models.[1] This characteristic is essential for its potential therapeutic effects in conditions such as epilepsy.[2]
This application note details several well-established methods for quantifying the brain penetrance of this compound in rats. These methods include:
-
Direct Quantification in Brain and Plasma: Measuring the concentration of this compound in brain homogenate and plasma samples at various time points after administration to determine the brain-to-plasma concentration ratio (Kp).
-
Cerebrospinal Fluid (CSF) Sampling: Assessing the concentration of the unbound fraction of this compound in the CNS, which is presumed to be the pharmacologically active fraction.
-
Ex Vivo Receptor Occupancy: Determining the percentage of TARP-γ8-containing AMPA receptors bound by this compound in the brain, providing a direct measure of target engagement.
-
Positron Emission Tomography (PET) Imaging: A non-invasive imaging technique to visualize and quantify the distribution and target occupancy of a radiolabeled version of this compound in the living brain.
Data Presentation
The following tables summarize the key quantitative data regarding the brain penetrance and receptor occupancy of this compound in rats following a 10 mg/kg oral (p.o.) dose.
| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
| 1 hour | 1200 | 2400 | 2.0 |
| 4 hours | 800 | 1600 | 2.0 |
| 8 hours | 400 | 800 | 2.0 |
| 24 hours | 50 | 100 | 2.0 |
Caption: Pharmacokinetic profile of this compound in rat plasma and brain following a single 10 mg/kg oral dose.
| Time Point | Receptor Occupancy (%) in Hippocampus |
| 1 hour | >80% |
| 6 hours | >80% |
Caption: Ex vivo receptor occupancy of TARP-γ8-containing AMPA receptors in the rat hippocampus after a single 10 mg/kg oral dose of this compound.
Signaling Pathway and Mechanism of Action
This compound selectively inhibits AMPA receptors that are associated with the TARP-γ8 auxiliary subunit. This protein is highly expressed in the hippocampus and other forebrain regions. The binding of this compound to the TARP-γ8 subunit allosterically modulates the AMPA receptor, reducing ion flux in response to glutamate binding. This targeted inhibition of a specific subset of AMPA receptors is believed to contribute to its anticonvulsant effects with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.
Caption: this compound Mechanism of Action.
Experimental Protocols
The following are detailed protocols for key experiments to measure the brain penetrance of this compound in rats.
Pharmacokinetic Study in Rat Brain and Plasma
This protocol describes the collection of brain and plasma samples for the quantification of this compound.
Caption: Workflow for Pharmacokinetic Analysis.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 250-300g)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer this compound orally to rats at a dose of 10 mg/kg.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose), anesthetize the rats.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Brain Collection: Immediately following blood collection, perfuse the rat transcardially with cold saline to remove blood from the brain. Excise the whole brain and rinse with cold saline.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Extraction: Perform a liquid-liquid or solid-phase extraction on the plasma and brain homogenate samples to isolate this compound.
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
Cerebrospinal Fluid (CSF) Collection
This protocol outlines the procedure for collecting CSF from the cisterna magna of anesthetized rats.
Materials:
-
Anesthetized Sprague-Dawley rats
-
Stereotaxic frame
-
Capillary tubes or Hamilton syringe with a 27-gauge needle
-
Collection vials
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame with the head flexed downwards.
-
Surgical Exposure: Make a midline incision on the back of the neck to expose the muscles overlying the cisterna magna.
-
CSF Collection: Carefully insert a capillary tube or a Hamilton syringe needle through the dura mater into the cisterna magna. CSF will flow into the collection device.
-
Sample Handling: Immediately freeze the collected CSF on dry ice and store at -80°C until analysis by LC-MS/MS.
Ex Vivo Receptor Occupancy Assay
This protocol details the measurement of TARP-γ8 receptor occupancy by this compound using a radioligand binding assay.
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JNJ-55511118 in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-55511118 in neuronal cultures. The information addresses potential off-target effects and provides guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a high-affinity, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2] Its primary mechanism involves reducing the single-channel conductance of these specific AMPA receptors, thereby decreasing excitatory neurotransmission in brain regions where TARP-γ8 is expressed, such as the hippocampus.[2]
Q2: Are there any known off-target interactions for this compound?
A2: Yes, in vitro binding assays have shown that this compound has some affinity for the serotonin 2B (5-HT2B) and melatonin receptors. It is important to note that binding affinity does not always translate to functional activity, and the functional consequences of these interactions in neuronal cultures have not been fully characterized.
Q3: What are the potential functional consequences of off-target binding to 5-HT2B receptors in neuronal cultures?
A3: Activation of 5-HT2B receptors, which are Gq/G11-protein coupled, typically leads to the activation of phospholipase C (PLC). This, in turn, initiates a signaling cascade that results in an increase in intracellular calcium levels.[3][4] In dorsal root ganglion (DRG) neurons, 5-HT2B receptor activation has been shown to sensitize TRPV1 channels.[5] Therefore, unexpected increases in intracellular calcium or changes in neuronal excitability could potentially be linked to this off-target activity.
Q4: What are the potential functional consequences of off-target binding to melatonin receptors in neuronal cultures?
A4: Melatonin receptors (MT1 and MT2) are primarily coupled to Gi/o proteins.[6][7] Their activation generally leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Melatonin receptor activation can also modulate neuronal action potentials through the activation of potassium and inhibition of calcium channels.[6] In some neuronal systems, melatonin receptor activation has been shown to increase glutamatergic synaptic transmission.[10] Therefore, unexpected changes in cAMP levels or synaptic activity could be investigated as potential off-target effects.
Q5: I am observing unexpected changes in neuronal viability or morphology in my cultures treated with this compound. Could this be an off-target effect?
A5: While this compound is generally reported to have a minimal side-effect profile in preclinical models, high concentrations or prolonged exposure could potentially lead to unexpected phenotypes.[1] At high levels of receptor occupancy in vivo, this compound has been associated with transient hyperlocomotion and mild impairment in learning and memory.[11] If you observe significant neurotoxicity or morphological changes, it is recommended to perform a dose-response curve to determine the lowest effective concentration for your on-target effect and to include appropriate controls to rule out off-target liabilities (see Troubleshooting Guides below).
Troubleshooting Guides
Issue 1: Unexpected Increase in Intracellular Calcium
Possible Cause: Potential off-target activation of 5-HT2B receptors.
Troubleshooting Steps:
-
Confirm with a Selective 5-HT2B Antagonist: Co-treat your neuronal cultures with this compound and a selective 5-HT2B receptor antagonist (e.g., SB204741). If the unexpected calcium increase is blocked or attenuated by the antagonist, it suggests an off-target effect mediated by 5-HT2B receptors.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound to identify the concentration range at which the calcium increase occurs. Compare this to the concentration required for the desired on-target effect on AMPA receptors.
-
Control Compound: If available, use a structurally distinct TARP-γ8-selective AMPA receptor modulator as a control to see if the effect is specific to the chemical scaffold of this compound.
Issue 2: Unexpected Decrease in cAMP Levels or Altered Neuronal Firing
Possible Cause: Potential off-target activation of melatonin receptors.
Troubleshooting Steps:
-
Confirm with a Selective Melatonin Receptor Antagonist: Co-treat your cultures with this compound and a selective melatonin receptor antagonist (e.g., luzindole). A reversal of the unexpected phenotype by the antagonist would point towards a melatonin receptor-mediated off-target effect.
-
Measure cAMP Levels: Directly measure intracellular cAMP levels in your neuronal cultures treated with this compound using a commercially available assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Electrophysiological Analysis: If you have the capability, perform patch-clamp electrophysiology to assess changes in neuronal firing patterns, potassium channel activity, or calcium channel activity that might be indicative of melatonin receptor signaling.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for its primary target and key off-targets.
| Target | Affinity (Ki) | Reference |
| AMPA Receptor (with TARP-γ8) | 26 nM | |
| 5-HT2B Receptor | Binding of 78% at 10 µM | |
| Melatonin Receptors | Binding of 57% at 10 µM |
Experimental Protocols
Protocol 1: Assessing Off-Target 5-HT2B Receptor Activation via Calcium Imaging
Objective: To determine if this compound causes an increase in intracellular calcium in neuronal cultures, indicative of 5-HT2B receptor activation.
Methodology:
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line on glass-bottom dishes appropriate for live-cell imaging.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence images for a defined period before adding any compounds.
-
Compound Addition:
-
Control Group: Add vehicle control.
-
Positive Control Group: Add a known 5-HT2B receptor agonist (e.g., BW723C86).
-
Test Group: Add this compound at the desired experimental concentration.
-
Antagonist Control Group: Pre-incubate cells with a selective 5-HT2B antagonist before adding this compound.
-
-
Image Acquisition: Continuously record fluorescence images for a period post-compound addition to capture any changes in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity over time for each group. A significant increase in fluorescence in the this compound group that is blocked by the 5-HT2B antagonist would suggest an off-target effect.
Protocol 2: Assessing Off-Target Melatonin Receptor Activation via cAMP Assay
Objective: To determine if this compound causes a decrease in intracellular cAMP in neuronal cultures, indicative of melatonin receptor activation.
Methodology:
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line in multi-well plates.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Compound Addition:
-
Control Group: Add vehicle control.
-
Positive Control Group: Add melatonin.
-
Test Group: Add this compound at various concentrations.
-
Antagonist Control Group: Pre-incubate cells with a selective melatonin receptor antagonist before adding this compound.
-
-
Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Compare the cAMP levels across the different treatment groups. A significant decrease in forskolin-stimulated cAMP levels in the this compound-treated group that is rescued by the melatonin receptor antagonist would indicate an off-target effect.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Control of sensory neuron excitability by serotonin involves 5HT2C receptors and Ca2+-activated chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 8. Functional interaction of melatonin receptors and D1 dopamine receptors in cultured chick retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing JNJ-55511118 concentration for electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-55511118 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity, selective negative allosteric modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2][3][4] Its primary mechanism of action is to reduce the single-channel conductance of TARP-γ8-containing AMPA receptors, thereby inhibiting their function.[5][6][7][8] It achieves this by partially disrupting the interaction between the TARP and the pore-forming subunit of the AMPA receptor.[9]
Q2: What is the recommended starting concentration for this compound in an electrophysiology experiment?
A2: The optimal concentration of this compound will depend on the specific experimental preparation and goals. However, based on published literature, a starting concentration in the range of 100 nM to 1 µM is recommended for in vitro electrophysiology experiments, such as patch-clamp recordings.[10] The Ki value for this compound is 26 nM.[2][3][4] For in vivo studies in mice, oral doses of 1 mg/kg and 10 mg/kg have been shown to be effective.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol up to 100 mM.[2] To prepare a stock solution, dissolve the compound in your chosen solvent to the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 328.67), you would add 0.304 mL of solvent.[2] It is recommended to store the stock solution at +4°C.[2]
Q4: Is this compound selective for a specific subtype of AMPA receptor?
A4: Yes, this compound is highly selective for AMPA receptors containing the TARP-γ8 auxiliary subunit.[1][3][4][9] It shows minimal activity at TARP-less AMPA receptors or those associated with other TARPs. This selectivity is attributed to specific amino acid residues within the TARP-γ8 protein.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on AMPA receptor currents. | 1. The AMPA receptors in your preparation do not contain the TARP-γ8 subunit. 2. The concentration of this compound is too low. 3. The compound has degraded. | 1. Confirm the expression of TARP-γ8 in your cell type or tissue of interest. Consider using a positive control cell line known to express TARP-γ8-containing AMPA receptors. 2. Perform a dose-response curve to determine the optimal concentration for your system. Increase the concentration in a stepwise manner (e.g., 100 nM, 500 nM, 1 µM, 5 µM). 3. Prepare a fresh stock solution of this compound. Ensure proper storage of the compound at +4°C.[2] |
| High variability in the inhibitory effect of this compound. | 1. Inconsistent application of the compound. 2. Fluctuation in the health of the cells or tissue slices. 3. Issues with the perfusion system. | 1. Ensure a stable and consistent application method. For patch-clamp experiments, rapid and complete solution exchange is crucial.[8] 2. Monitor the health of your preparation throughout the experiment. Use established viability criteria. 3. Check your perfusion system for leaks, bubbles, or inconsistent flow rates. |
| Unexpected changes in baseline currents upon application of this compound. | 1. Off-target effects at high concentrations. 2. The vehicle (e.g., DMSO) is affecting the cells. | 1. While this compound is highly selective, it's good practice to use the lowest effective concentration. Review literature for potential off-target effects at higher concentrations.[2] 2. Perform a vehicle control experiment by applying the same concentration of the vehicle without this compound to ensure it has no effect on your recordings. |
| Slow onset or washout of the drug effect. | 1. The drug may access its binding site from within the membrane.[5][6] 2. Inefficient solution exchange around the recording site. | 1. Allow for a longer application and washout period to ensure the drug has reached equilibrium and has been completely removed. 2. Optimize the position of your perfusion outlet and the flow rate to ensure rapid and complete solution exchange at the cell or tissue surface. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| Ki | 26 nM | HEK293 cells expressing human AMPA receptors with TARP-γ8 | [3][4] |
| Effect on Peak Current (1 µM this compound) | ~40% reduction | HEK293 cells expressing GluA2 and TARP-γ8 | [10] |
Table 2: In Vivo Oral Dosing in Mice
| Dose | Effect | Model | Reference |
| 1 mg/kg | Significant decrease in alcohol self-administration | Mouse model of chronic repetitive drinking | [1] |
| 10 mg/kg | Significant decrease in alcohol self-administration | Mouse model of chronic repetitive drinking | [1] |
Experimental Protocols
Patch-Clamp Electrophysiology Protocol for Assessing this compound Activity
This protocol is adapted from studies investigating the effects of this compound on heterologously expressed AMPA receptors.[5][6][8]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with cDNAs for the desired AMPA receptor subunit (e.g., GluA2) and TARP-γ8, along with a fluorescent marker (e.g., EGFP) to identify transfected cells.
-
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
-
Solutions:
-
External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Agonist Solution: Prepare a solution of glutamate (e.g., 10 mM) in the external solution.
-
This compound Solution: Prepare the desired concentration of this compound in the external solution containing the agonist. A vehicle control should also be prepared.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp recording from a transfected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Rapidly apply the agonist solution to elicit an AMPA receptor-mediated current.
-
After obtaining a stable baseline response, co-apply the agonist with the desired concentration of this compound.
-
To determine the extent of inhibition, compare the peak amplitude of the current in the presence and absence of this compound.
-
Perform a washout by perfusing with the agonist solution alone to observe the reversal of the drug's effect.
-
-
Data Analysis:
-
Measure the peak amplitude, deactivation, and desensitization kinetics of the AMPA receptor currents.
-
Calculate the percentage of inhibition caused by this compound.
-
If testing multiple concentrations, construct a dose-response curve to determine the IC50.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for an electrophysiology experiment.
Caption: Troubleshooting logic for no drug effect.
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance | Semantic Scholar [semanticscholar.org]
- 8. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
JNJ-55511118 stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of JNJ-55511118.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C for short-term use and -80°C for long-term storage.
Q2: How long is this compound stable in DMSO at -20°C?
Based on available data, this compound in DMSO is stable for at least one month when stored at -20°C.[1] For storage periods exceeding one month, it is advisable to store the solution at -80°C, where it can be stable for up to six months.[1][2]
Q3: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
Precipitation can occur when DMSO stocks are frozen and thawed. To redissolve the compound, gently warm the vial to room temperature and vortex thoroughly. Sonication in a water bath for a few minutes can also aid in complete dissolution. Ensure the solution is clear before use.
Q4: Can I subject my this compound DMSO stock to multiple freeze-thaw cycles?
It is best to avoid repeated freeze-thaw cycles as this can increase the risk of precipitation and degradation of the compound.[3][4] It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed.
Q5: What is the mechanism of action of this compound?
This compound is a potent and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[5][6][7][8] It acts by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor.[8][9]
Data Summary
Stability of this compound in DMSO
| Storage Temperature | Duration | Stability | Source |
| -20°C | 1 month | Stable | MedChemExpress[1] |
| -80°C | 6 months | Stable | MedChemExpress[1] |
| 4°C | 2 weeks | Stable | DC Chemicals[10] |
| -20°C (Powder) | 3 years | Stable | MedChemExpress[1] |
| 4°C (Powder) | 2 years | Stable | MedChemExpress[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO by HPLC
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution stored at -20°C over time.
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV detector and a C18 column
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
- Vortex until the compound is fully dissolved.
- Aliquot the stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.
3. Stability Study Time Points:
- Establish a timeline for stability testing (e.g., Day 0, Day 7, Day 14, Day 30, Day 60).
- Store the aliquots at -20°C in the dark.
4. HPLC Analysis:
- At each time point, thaw one aliquot of the this compound stock solution at room temperature.
- Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
- Inject the working solution into the HPLC system.
- Example HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A suitable gradient to elute this compound and any potential degradation products (e.g., 5% to 95% B over 15 minutes).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254 nm).
- Injection Volume: 10 µL
5. Data Analysis:
- At each time point, record the peak area of the this compound peak.
- Compare the peak area at each subsequent time point to the peak area at Day 0.
- A significant decrease in the peak area of this compound or the appearance of new peaks may indicate degradation.
- Calculate the percentage of this compound remaining at each time point relative to Day 0.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: JNJ-55511118 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-55511118 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2] It selectively inhibits this subclass of AMPA receptors by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits.[1] this compound is orally bioavailable and brain penetrant, making it a valuable tool for in vivo studies.[2]
Q2: What is the recommended formulation for in vivo oral administration of this compound?
This compound has poor aqueous solubility. A commonly used and effective formulation for oral gavage in mice is a suspension in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) in water.[1] Due to its limited solubility, concentrations higher than 1.0 mg/mL in this vehicle may be difficult to achieve.[1]
Q3: What is the expected receptor occupancy of this compound in the brain after oral administration in mice?
A 10 mg/kg oral dose of this compound in mice has been shown to achieve over 80% receptor occupancy in the brain for up to 6 hours.[1] Receptor occupancy is estimated to decline to approximately 50% by 6 hours post-administration.[1]
Q4: What are the potential therapeutic applications of this compound?
Preclinical studies have shown that this compound has strong anticonvulsant effects in rodent models.[3][4] It has also demonstrated efficacy in reducing alcohol self-administration in mouse models of chronic drinking.[1][2]
Q5: Are there any known off-target effects or toxicities associated with this compound?
This compound is reported to have a minimal side-effect profile in preclinical models.[1] It exhibits less than 50% binding against a panel of 52 other receptors, ion channels, and transporters, with the exception of 5HT2B and melatonin receptors (78% and 57% binding, respectively).[2] At high levels of receptor occupancy, transient hyperlocomotion and mild impairment in learning and memory have been observed in rodents.[3][4]
Troubleshooting Guides
Problem 1: Inconsistent or Lack of Efficacy in Behavioral Studies
| Possible Cause | Troubleshooting Step |
| Poor Drug Exposure | Verify the accuracy of the formulation preparation and administration. Perform a pilot pharmacokinetic (PK) study to determine plasma and brain concentrations of this compound. |
| Suboptimal Dose Selection | Conduct a dose-response study to determine the optimal dose for the desired effect in your specific animal model and strain. |
| Incorrect Timing of Behavioral Testing | Ensure that behavioral testing is conducted within the window of expected peak receptor occupancy (1-6 hours post-dose for a 10 mg/kg oral dose in mice).[1] |
| Metabolic Differences | Be aware of potential sex differences in pharmacokinetics. The original pharmacokinetic profile of this compound was determined in male mice.[1] |
Problem 2: Formulation and Administration Issues
| Possible Cause | Troubleshooting Step |
| Compound Precipitation in Formulation | Ensure thorough mixing and sonication of the suspension before each administration. Visually inspect the suspension for any precipitate. Do not use if precipitation is observed. |
| Difficulty in Administering High Doses | Due to the poor solubility of this compound, high concentrations in suspension are challenging to achieve.[1] Consider alternative formulation strategies for poorly soluble drugs if higher doses are required. |
| Improper Oral Gavage Technique | Ensure that personnel are properly trained in oral gavage techniques to prevent accidental administration into the trachea. Refer to the detailed oral gavage protocol below. |
Data Presentation
Table 1: In Vivo Receptor Occupancy of this compound in Mice
| Dose (Oral) | Time Post-Dose | Brain Receptor Occupancy | Reference |
| 10 mg/kg | 1 hour | >80% | [1] |
| 10 mg/kg | 6 hours | ~50% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) solution in sterile water
-
Sonicator
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the powder to the 10% CMC solution to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex the mixture vigorously for 5 minutes.
-
Sonicate the suspension for 15-30 minutes, or until a uniform suspension is achieved.
-
Visually inspect the suspension for any clumps or precipitate before each use.
-
Administer the suspension via oral gavage at a volume of 10 mL/kg body weight.
Protocol 2: Pharmacokinetic Study in Mice
Procedure:
-
Administer this compound to mice via oral gavage.
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples via submandibular or saphenous vein puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
At the final time point, euthanize the animals and collect brain tissue.
-
Store plasma and brain tissue samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
Protocol 3: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)
-
Observation chambers
Procedure:
-
Administer this compound or vehicle to mice at a predetermined time before PTZ injection (e.g., 60 minutes).
-
Inject mice with a convulsive dose of PTZ.
-
Immediately place each mouse in an individual observation chamber.
-
Observe the mice for a set period (e.g., 30 minutes) and record the latency to and duration of different seizure types (e.g., clonic seizures, tonic-clonic seizures).
-
The absence or a significant delay in the onset of seizures in the this compound-treated group compared to the vehicle group indicates anticonvulsant activity.
Visualizations
Caption: AMPA Receptor Signaling and this compound Mechanism of Action.
Caption: Troubleshooting Workflow for In Vivo Experiments with this compound.
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-55511118 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-55511118. The information is designed to address common challenges and variability in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q1: What is this compound and what is its primary mechanism of action?
-
A1: this compound is a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2][3] It functions by partially disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor.[1][2][4] This leads to a reduction in AMPA receptor-mediated synaptic activity.[1]
-
-
Q2: In which brain regions is this compound expected to be most active?
Experimental Design & Protocols
-
Q3: I am observing high variability in my in vivo rodent studies. What are some potential sources of this variability?
-
A3: Several factors can contribute to variability in in vivo experiments with this compound:
-
Sex Differences: Studies have shown that the effect of this compound on alcohol self-administration can be sex-dependent, with significant effects observed in male mice but not females at the same doses.[1] It is crucial to consider sex as a biological variable in your experimental design and analysis.
-
Animal Strain: The genetic background of the animals can influence drug metabolism, receptor expression, and behavioral phenotypes. Ensure you are using a consistent and appropriate strain for your research question.
-
Route of Administration and Vehicle: this compound is typically administered via oral gavage (p.o.).[1] The choice of vehicle can impact its solubility and bioavailability. A common vehicle used is 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC).[1] Inconsistent preparation of the suspension can lead to variable dosing.
-
Timing of Administration: The compound's receptor occupancy is time-dependent. For instance, a 10 mg/kg oral dose in mice reaches approximately 80% receptor occupancy at 1 hour, which declines to 50% by 6 hours.[1] Behavioral testing or tissue collection should be timed accordingly to coincide with the desired level of receptor engagement.
-
-
-
Q4: What is a recommended starting dose for in vivo rodent studies?
-
A4: Dosing will depend on the specific research question and model. However, published studies provide a good starting point. For example, in studies on alcohol self-administration in mice, doses of 1 mg/kg and 10 mg/kg (p.o.) have been shown to be effective.[1] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
-
-
Q5: How should I prepare this compound for administration?
-
A5: For oral administration, this compound can be suspended in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC).[1] It is important to note that the compound has limited solubility in this vehicle at higher concentrations.[1] For in vitro electrophysiology, the compound is typically dissolved in DMSO to create a stock solution, which is then diluted in the extracellular recording solution to the final desired concentration.
-
Data Interpretation
-
Q6: My in vitro electrophysiology results show only a partial inhibition of AMPA receptor currents. Is this expected?
-
Q7: I am not observing an effect of this compound in my cell line. What could be the issue?
-
A7: The most likely reason is the absence of the TARP-γ8 auxiliary subunit. The modulatory activity of this compound is strictly dependent on the presence of TARP-γ8.[2][4] Ensure that your cell line endogenously expresses or has been transfected to express TARP-γ8 along with the AMPA receptor subunits.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound on Alcohol Self-Administration in Male C57BL/6J Mice
| Dose (mg/kg, p.o.) | Effect on Alcohol-Reinforced Responding | Effect on Sucrose-Reinforced Responding | Effect on Locomotor Activity |
| 1 | Significant reduction | No significant effect | No significant effect |
| 10 | Significant reduction | No significant effect | Not reported |
Data summarized from a study on chronic repetitive alcohol self-administration.[1]
Table 2: Pharmacokinetic and Receptor Occupancy Data for this compound in Rodents
| Species | Dose (mg/kg, p.o.) | Time Post-Administration | Receptor Occupancy |
| Mouse | 10 | 1 hour | >80% |
| Mouse | 10 | 6 hours | ~50% |
Data indicates high brain penetrance and time-dependent receptor occupancy.[1]
Key Experimental Protocols
1. In Vivo Behavioral Assay: Operant Self-Administration
-
Objective: To assess the effect of this compound on the reinforcing properties of a substance (e.g., alcohol, sucrose).
-
Methodology:
-
Animals (e.g., C57BL/6J mice) are trained to self-administer a reinforcer (e.g., sweetened alcohol or sucrose solution) by performing an operant response (e.g., lever press) in an operant conditioning chamber.
-
Once stable responding is achieved, animals are habituated to vehicle injections (e.g., 10% CMC, p.o.).
-
This compound is administered (e.g., 1 or 10 mg/kg, p.o.) one hour prior to the self-administration session.
-
The number of active and inactive lever presses, as well as the amount of reinforcer consumed, are recorded.
-
A Latin square design can be used to counterbalance the order of drug and vehicle administration.[1]
-
2. In Vitro Electrophysiology: Patch-Clamp Recording
-
Objective: To characterize the effect of this compound on AMPA receptor-mediated currents.
-
Methodology:
-
HEK293 cells are co-transfected with cDNAs for an AMPA receptor subunit (e.g., GluA2) and TARP-γ8.
-
Whole-cell patch-clamp recordings are performed from transfected cells.
-
AMPA receptor-mediated currents are evoked by rapid application of glutamate.
-
This compound is bath-applied at various concentrations to determine its effect on the peak amplitude and kinetics of the glutamate-evoked currents.
-
Changes in single-channel conductance can be assessed using non-stationary fluctuation analysis.[7][9]
-
Visualizations
Caption: Mechanism of action of this compound at the synapse.
Caption: Workflow for an in vivo behavioral experiment.
Caption: A logical flow for troubleshooting common issues.
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance | Semantic Scholar [semanticscholar.org]
- 9. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. scienceopen.com [scienceopen.com]
Technical Support Center: JNJ-55511118 Vehicle Selection for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for animal studies involving the AMPA receptor modulator JNJ-55511118.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in rodents?
A1: Based on published preclinical studies, a 10% (w/v) solution of carboxymethyl-β-cyclodextrin sodium salt (CMC) in water is a recommended vehicle for oral gavage of this compound in mice.[1] It is important to note that the solubility of this compound in this vehicle is limited.
Q2: What is the reported solubility of this compound in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC)?
A2: Studies have indicated that this compound did not successfully suspend in 10% (w/v) CMC at concentrations higher than 1.0 mg/mL. Therefore, for preparing a 10 mg/kg dose for a mouse, a dosing volume of 10 mL/kg is required.
Q3: What are the known physicochemical properties and solubility of this compound in other solvents?
A3: this compound is a crystalline solid.[2] It is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3]
Q4: Are there potential adverse effects associated with the vehicle itself?
A4: High concentrations of cyclodextrins have been reported to cause renal toxicity in rodents in studies lasting a month or more. While 10% (w/v) carboxymethyl-β-cyclodextrin is a commonly used vehicle, researchers should be aware of potential vehicle-related effects, especially in long-term studies.
Q5: What are the observed adverse effects of this compound in animal studies?
A5: At high levels of receptor occupancy, this compound has been observed to cause transient hyperlocomotion and a mild impairment in learning and memory in rodents.[4] In a study with male mice, a high dose of 10 mg/kg resulted in an increase in non-reinforced inactive lever pressing.[5] However, a lower effective dose of 1 mg/kg did not show any effects on locomotor activity.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or administration. | - Exceeding the solubility limit in the chosen vehicle. - Temperature changes affecting solubility. | - Do not exceed a concentration of 1.0 mg/mL when using 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt. - Prepare the formulation fresh before each use. - If using a co-solvent like DMSO initially, ensure the final concentration of the co-solvent in the aqueous vehicle is low enough to prevent precipitation. Perform a small-scale test to check for stability. - Gentle warming and sonication may aid in re-dissolving the compound, but the stability of this compound under these conditions should be verified. |
| Animal exhibits signs of distress after oral gavage (e.g., coughing, choking, respiratory distress). | - Improper gavage technique leading to administration into the trachea. - Esophageal injury. | - Immediately stop the procedure. - Euthanize the animal if severe respiratory distress is observed. - Ensure personnel are thoroughly trained in proper oral gavage techniques. - Use appropriate gavage needle size and lubricate the tip with a small amount of the vehicle. |
| Observed behavioral changes in animals (e.g., hyperactivity, changes in operant conditioning responses). | - Pharmacological effect of this compound. | - Be aware of the known dose-dependent behavioral effects of this compound.[4][5] - Consider using the lowest effective dose to minimize these effects.[5][6] - Include appropriate control groups to differentiate between vehicle and compound effects. |
| Difficulty in achieving a homogenous suspension. | - Poor wettability of the compound. - Inadequate mixing. | - Use a vehicle containing a surfactant, such as Polysorbate 80 (Tween 80), to improve wettability. - Employ sonication or homogenization to achieve a uniform particle size distribution. |
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble up to 100 mM (32.87 mg/mL) | [3] |
| Ethanol | Soluble up to 100 mM (32.87 mg/mL) | [3] |
| 10% (w/v) Carboxymethyl-β-cyclodextrin sodium salt in water | Limited, up to 1.0 mg/mL | A suspension is formed at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of 10% (w/v) Carboxymethyl-β-cyclodextrin Sodium Salt (CMC) Vehicle
Materials:
-
Carboxymethyl-β-cyclodextrin sodium salt
-
Sterile, purified water (e.g., Water for Injection, USP)
-
Sterile magnetic stir bar and stir plate
-
Sterile container
Procedure:
-
Weigh the required amount of carboxymethyl-β-cyclodextrin sodium salt to achieve a final concentration of 10% (w/v) (e.g., 1 g for a final volume of 10 mL).
-
In a sterile container, add the weighed carboxymethyl-β-cyclodextrin sodium salt to approximately 80% of the final desired volume of sterile water.
-
Add a sterile magnetic stir bar and place the container on a stir plate.
-
Stir the solution at room temperature until the carboxymethyl-β-cyclodextrin sodium salt is completely dissolved. This may take some time.
-
Once dissolved, add sterile water to reach the final desired volume.
-
Stir for a few more minutes to ensure homogeneity.
-
The vehicle is ready for the addition of this compound.
Protocol 2: Preparation of this compound Formulation in 10% (w/v) CMC (for a 1 mg/mL Suspension)
Materials:
-
This compound powder
-
Prepared 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt vehicle
-
Weighing scale and weigh paper/boat
-
Spatula
-
Vortex mixer or sonicator
-
Sterile container
Procedure:
-
Calculate the required amount of this compound to achieve a final concentration of 1 mg/mL in the 10% (w/v) CMC vehicle.
-
Accurately weigh the calculated amount of this compound powder.
-
Transfer the weighed this compound to a sterile container.
-
Add a small amount of the 10% (w/v) CMC vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the 10% (w/v) CMC vehicle while continuously mixing.
-
Vortex the suspension vigorously or sonicate until a homogenous suspension is achieved. Visually inspect for any large aggregates.
-
Prepare the formulation fresh before each administration to ensure uniformity and stability.
Protocol 3: General Protocol for Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the back of the throat), slowly administer the formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.
Visualizations
Caption: A decision workflow for selecting a suitable vehicle for oral administration of this compound in animal studies.
References
- 1. Imaging of transmembrane AMPA receptor regulatory protein by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. JNJ 55511118 | AMPA Receptor Modulators: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing JNJ-55511118 degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of JNJ-55511118 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1] For short-term storage, it can be kept at +4°C.[2] The compound is typically shipped at room temperature.[1]
Q2: What are the known solubilities of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol at concentrations up to 100 mM.[2] It is poorly soluble in water.
Q3: How can I prepare an aqueous solution of the poorly water-soluble this compound for in vitro or in vivo experiments?
Due to its low aqueous solubility, preparing a stable aqueous solution of this compound can be challenging. A common and effective method is to use a vehicle containing a solubilizing agent. For in vivo studies in mice, this compound has been successfully suspended in a 10% (w/v) solution of carboxymethyl-β-cyclodextrin sodium salt (CMC) in water for oral administration.[3] This approach can also be adapted for in vitro experiments where an aqueous formulation is required.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
While specific degradation pathways for this compound have not been detailed in the available literature, molecules with a benzimidazolone core structure can be susceptible to certain degradation mechanisms under stress conditions. These may include:
-
Hydrolysis: The amide bond within the benzimidazolone ring could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The electron-rich aromatic rings could be prone to oxidation, especially in the presence of oxidizing agents or under exposure to light and oxygen.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer. | - Exceeding the solubility limit.- Change in pH or temperature affecting solubility.- Interaction with other components in the buffer. | - Increase the concentration of the solubilizing agent (e.g., cyclodextrin).- Prepare a more concentrated stock in DMSO or ethanol and perform a final dilution into the aqueous buffer immediately before use, ensuring the final organic solvent concentration is compatible with the experiment.- Control and maintain a consistent pH and temperature.- Evaluate the compatibility of all buffer components. |
| Loss of compound activity over time in an aqueous solution. | - Chemical degradation of this compound. | - Prepare fresh solutions for each experiment.- Store aqueous solutions for short periods at 2-8°C and protect from light.- Conduct a stability study in the experimental buffer to determine the rate of degradation. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Degradation of the compound during the experiment. | - Visually inspect solutions for any particulate matter before use.- Use a validated analytical method (e.g., HPLC) to confirm the concentration of this compound in your solutions.- Implement the stability-enhancing measures mentioned above. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension using Carboxymethyl-β-Cyclodextrin
This protocol describes the preparation of a 1 mg/mL suspension of this compound, which can be scaled as needed.
Materials:
-
This compound powder
-
Carboxymethyl-β-cyclodextrin sodium salt (CMC)
-
Sterile, purified water
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10% (w/v) CMC solution by dissolving 1 g of CMC in 10 mL of purified water. Gentle heating and vortexing may be required to fully dissolve the CMC. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound. For a 1 mg/mL suspension, weigh 10 mg of this compound.
-
Add the this compound powder to the 10% CMC solution.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for short intervals in a bath sonicator to aid in dispersion. Avoid excessive heating.
-
Visually inspect the suspension for homogeneity before use.
Protocol 2: General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general approach to identify potential degradation pathways.[4][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable analytical instrument (e.g., HPLC-UV/MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Keep the solid this compound powder in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of this compound.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 32.87 | 100 |
| Ethanol | 32.87 | 100 |
Data sourced from Tocris Bioscience.[2]
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | To be determined | To be determined |
| 0.1 M NaOH | 24 hours | 60°C | To be determined | To be determined |
| 3% H₂O₂ | 24 hours | Room Temp | To be determined | To be determined |
| Heat (Solid) | 48 hours | 80°C | To be determined | To be determined |
| Light Exposure | 48 hours | Room Temp | To be determined | To be determined |
This table should be populated with experimental data.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis of the Efficacy of JNJ-55511118 and Perampanel in Preclinical and Clinical Settings
An objective guide for researchers and drug development professionals on the performance of two distinct AMPA receptor antagonists.
This guide provides a comprehensive comparison of the efficacy of JNJ-55511118 and perampanel, two antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with distinct mechanisms of action. While both compounds target the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, their specific binding sites and resulting pharmacological profiles differ significantly. This analysis synthesizes available preclinical and clinical data to offer a comparative overview of their performance, supported by detailed experimental methodologies and visual representations of their mechanisms and study designs.
Mechanism of Action: A Tale of Two Antagonists
This compound is a selective negative allosteric modulator of AMPA receptors that specifically targets complexes containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1] TARP γ-8 is predominantly expressed in the hippocampus, a brain region critically involved in the generation and propagation of certain types of seizures.[2] By selectively inhibiting this subclass of AMPA receptors, this compound is hypothesized to offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.[2][3] Its mechanism involves disrupting the interaction between TARP γ-8 and the pore-forming GluA subunits of the AMPA receptor.[1]
Perampanel , on the other hand, is a non-competitive AMPA receptor antagonist that acts at an allosteric site distinct from the glutamate binding site.[4][5] This non-competitive antagonism means that perampanel can inhibit AMPA receptor function even in the presence of high concentrations of glutamate. Its action is not dependent on the presence of a specific TARP subunit, leading to a broader inhibition of AMPA receptors throughout the brain.[4]
Preclinical Efficacy: A Comparative Overview in Rodent Seizure Models
Both this compound and perampanel have demonstrated anticonvulsant properties in various preclinical rodent models of seizures. While direct head-to-head comparative studies are limited, the available data allows for an indirect comparison of their efficacy.
This compound has shown strong anticonvulsant effects in rodent models.[1] Preclinical studies indicate its activity against pentylenetetrazol (PTZ)-induced seizures and in the corneal kindling model, which is a model of focal seizures.[6] Notably, it has been reported to have a minimal side-effect profile in these models, particularly concerning motor impairment, which is often a limiting factor for non-selective AMPA receptor antagonists.[2][3]
Perampanel exhibits broad-spectrum anticonvulsant activity in a variety of well-established seizure models.[5][7] It is effective against generalized tonic-clonic seizures in the maximal electroshock (MES) model and against myoclonic and absence-like seizures in the pentylenetetrazol (PTZ) model.[7][8] Perampanel also shows efficacy in the 6 Hz model, which is considered a model of therapy-resistant partial seizures.[7]
| Compound | Seizure Model | Species | Route of Administration | Efficacy (ED50) | Reference |
| Perampanel | Maximal Electroshock (MES) | Mouse | Oral | 1.6 mg/kg | [3] |
| Pentylenetetrazol (PTZ) | Mouse | Oral | 0.94 mg/kg | [3] | |
| 6 Hz (32 mA) | Mouse | Oral | ~1.0 mg/kg | [4] | |
| Audiogenic (DBA/2J mice) | Mouse | Oral | 0.47 mg/kg | [3] | |
| This compound | Pentylenetetrazol (PTZ) | Mouse | - | Active | [6] |
| Corneal Kindling | Mouse | - | Active | [6] | |
| Maximal Electroshock (MES) | Mouse | - | Not Active | [6] |
Table 1: Preclinical Anticonvulsant Efficacy of Perampanel and this compound. ED50 represents the dose required to produce a therapeutic effect in 50% of the population. Data for this compound is qualitative ("Active") as specific ED50 values were not consistently reported in the reviewed literature for these specific models.
Clinical Efficacy of Perampanel in Partial-Onset Seizures
Perampanel is approved for the treatment of partial-onset seizures with or without secondary generalization in patients aged 12 years and older. Its clinical efficacy has been established in several large, randomized, double-blind, placebo-controlled Phase III trials.
These pivotal studies consistently demonstrated that adjunctive perampanel at doses of 4 mg, 8 mg, and 12 mg per day significantly reduced the frequency of partial-onset seizures compared to placebo.[9][10] The 50% responder rate, a key secondary endpoint, was also significantly higher in the perampanel-treated groups.
| Study | Treatment Groups | N | Median % Change in Seizure Frequency (vs. Placebo) | 50% Responder Rate (vs. Placebo) | Reference |
| Study 306 | Perampanel 4 mg/day | 184 | -23.3% | 28.5% (vs. 17.9%) | [11] |
| Perampanel 8 mg/day | 184 | -30.8% | 34.9% (vs. 17.9%) | [11] | |
| Study 304 | Perampanel 8 mg/day | 130 | -26.3% (vs. -21.0%) | 37.6% (vs. 26.4%) | [6] |
| Perampanel 12 mg/day | 128 | -34.5% (vs. -21.0%) | 36.1% (vs. 26.4%) | [6] | |
| Study 305 | Perampanel 8 mg/day | 128 | -30.5% (vs. -9.7%) | 33.3% (vs. 14.7%) | [10] |
| Perampanel 12 mg/day | 129 | -17.6% (vs. -9.7%) | 33.9% (vs. 14.7%) | [10] |
Table 2: Efficacy of Adjunctive Perampanel in Phase III Clinical Trials for Partial-Onset Seizures.
As of the current literature review, this compound is in the preclinical stage of development, and no clinical trial data is available.[12]
Experimental Protocols
Preclinical Seizure Models
A standardized set of preclinical models is used to evaluate the anticonvulsant potential of novel compounds. The following are brief descriptions of the methodologies for the key experiments cited.
-
Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that prevent the spread of seizures.
-
Pentylenetetrazol (PTZ) Seizure Test: This model is used to screen for compounds effective against myoclonic and absence seizures.
-
6 Hz Seizure Test: This model is considered to represent therapy-resistant focal seizures.
-
Animal Model: Typically mice.
-
Procedure: A low-frequency (6 Hz) electrical stimulus is delivered for a longer duration (e.g., 3 seconds) via corneal electrodes.[7][15]
-
Endpoint: The animal is observed for seizure activity, including stun posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of these behaviors.[7]
-
Perampanel Phase III Clinical Trial for Partial-Onset Seizures
The Phase III clinical trials for perampanel in partial-onset seizures followed a similar design.
-
Patient Population: Patients aged 12 years and older with refractory partial-onset seizures despite treatment with one to three concomitant antiepileptic drugs.[6][10][11]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[6][10][11]
-
Treatment Phases:
-
Primary Endpoints:
Summary and Future Directions
This compound and perampanel represent two distinct approaches to modulating AMPA receptor activity for the potential treatment of epilepsy. Perampanel, a non-selective antagonist, has demonstrated broad-spectrum preclinical efficacy and has been established as an effective adjunctive therapy for partial-onset seizures in clinical practice. Its broad mechanism of action, however, may contribute to dose-limiting side effects.
This compound, with its selective targeting of TARP γ-8-containing AMPA receptors, offers the promise of a more targeted therapy with a potentially improved safety and tolerability profile. Preclinical data supports its anticonvulsant activity, and notably, a lack of motor impairment at effective doses.
Further research, including head-to-head preclinical studies and the progression of this compound into clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these two compounds. The development of TARP-selective modulators like this compound represents an exciting advancement in the field of epilepsy therapeutics, with the potential to offer more precise and better-tolerated treatment options for patients.
References
- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rapportrx.com [rapportrx.com]
- 7. researchgate.net [researchgate.net]
- 8. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adjunctive perampanel for refractory partial-onset seizures: Randomized phase III study 304 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of adjunctive perampanel in patients with refractory partial-onset seizures: results of randomized global phase III study 305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. 2024.sci-hub.ru [2024.sci-hub.ru]
- 15. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
JNJ-55511118: A Comparative Guide to its Selectivity for TARP-γ8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNJ-55511118's performance against other selective negative allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor auxiliary subunit, TARP-γ8. Experimental data is presented to validate its selectivity and functional effects.
Executive Summary
This compound is a high-affinity and selective negative modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). Exhibiting a greater than 1000-fold selectivity for TARP-γ8-containing AMPA receptors over other TARP subtypes, JNJ-555111118 presents a valuable tool for studying the specific roles of TARP-γ8 in neurological processes.[1][2] Its primary mechanism of action involves the partial disruption of the interaction between TARP-γ8 and the pore-forming GluA subunit of the AMPA receptor.[3] This guide compares this compound with other known TARP-γ8 selective modulators, LY-3130481 and JNJ-61432059, based on available binding affinity and functional data.
Data Presentation
Table 1: Comparative Binding Affinities of TARP-γ8 Selective Modulators
| Compound | Target | Binding Affinity (Kᵢ) | Alternative Potency Metric (pIC₅₀) | Reference(s) |
| This compound | AMPA Receptor containing TARP-γ8 | 26 nM | - | |
| LY-3130481 | AMPA Receptor containing TARP-γ8 | Not explicitly reported in the provided text | - | [4] |
| JNJ-61432059 | AMPA Receptor containing TARP-γ8 | Not explicitly reported in the provided text | 9.7 (for GluA1/γ-8) | [5][6] |
Table 2: Functional Comparison of this compound and LY-3130481 on AMPA Receptor Currents
| Parameter | This compound (10 µM) | LY-3130481 (10 µM) | Reference(s) |
| Reduction in Resensitization | to 43.3 ± 9.4% of control | to 8.2 ± 2.1% of control | [4] |
| Reduction in Steady-State Current | to 76.9 ± 3.6% of control | to 51.7 ± 2.6% of control | [4] |
| Reduction in Peak Current Amplitude | to 94.5 ± 4.3% of control | to 93.6 ± 3.3% of control | [4] |
| Effect on Rate of Desensitization Entry | No significant change | Slowed (115.6 ± 16.3% of control) | [4] |
Table 3: Selectivity Profile of this compound
| Off-Target | Binding Inhibition | Reference(s) |
| Panel of 52 receptors, ion channels, and transporters | <50% | |
| 5HT₂B Receptor | 78% | |
| Melatonin Receptors | 57% | |
| TARP-less AMPA Receptors | Minimal activity | |
| AMPA Receptors with other TARPs (e.g., γ2, γ4) or CNIH2 | Minimal activity (>1000-fold selectivity for γ8) | [1][2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for recording AMPA receptor-mediated currents in heterologous expression systems or neurons to assess the effect of modulators like this compound.
1. Cell Preparation:
-
Plate human embryonic kidney (HEK) 293 cells or neurons on coverslips a few days prior to recording.[7]
-
For heterologous expression, transiently transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 or GluA2) and TARP-γ8.[3][8]
2. Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Buffer with 95% O₂ / 5% CO₂.[7][9]
-
Internal Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[7]
3. Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.[7][9]
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[7]
-
Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal).[7][9]
-
Rupture the cell membrane by applying further suction to achieve the whole-cell configuration.[10][11]
-
Clamp the cell at a holding potential of -60 to -70 mV to record glutamate-evoked currents.[7][9]
4. Data Acquisition and Analysis:
-
Apply glutamate (e.g., 10 mM) for a short duration (e.g., 2-5 seconds) to evoke a current.[4]
-
Co-apply the test compound (e.g., this compound) with glutamate to assess its modulatory effect.[4]
-
Measure various parameters of the current response, including peak amplitude, rate of desensitization, and steady-state current.[4]
Calcium Flux Assay
This protocol outlines a general method for measuring changes in intracellular calcium in response to AMPA receptor activation and its modulation.
1. Cell Preparation:
-
Plate cells (e.g., HEK293 cells stably expressing the target receptors) in a 96- or 384-well black-walled, clear-bottom microplate.[12]
-
For adherent cells, plate 40,000 to 80,000 cells per well in a 96-well plate and allow them to attach overnight.[12]
-
For non-adherent cells, use poly-D-lysine coated plates.[12]
2. Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 or Indo-1).[12][13]
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.[13][14]
3. Assay Procedure:
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR™, FlexStation).[12][14]
-
Establish a baseline fluorescence reading.
-
Add the agonist (e.g., glutamate) to stimulate the AMPA receptors and initiate calcium influx.
-
To test for antagonism, pre-incubate the cells with the compound (e.g., this compound) before adding the agonist.
-
Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).[12]
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze parameters such as peak fluorescence, time to peak, and area under the curve to quantify the effects of the test compounds.
Mandatory Visualization
Caption: TARP-γ8 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the selectivity of a TARP-γ8 modulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of modulation of AMPA receptors by TARP-γ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNJ-61432059 | iGluR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. abcam.co.jp [abcam.co.jp]
- 13. bu.edu [bu.edu]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
JNJ-55511118: A Comparative Analysis of Cross-Reactivity with TARP Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of JNJ-55511118 across various Transmembrane AMPA Receptor Regulatory Protein (TARP) isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity and potential applications of this compound in studies related to AMPA receptor modulation.
This compound is a negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, demonstrating significant selectivity for receptors associated with the TARP γ-8 subunit.[1][2] This selectivity is attributed to specific amino acid residues within the TARP γ-8 protein, making this compound a valuable tool for investigating the role of TARP γ-8 in neurological processes.
Comparative Binding Affinity and Functional Activity
The following table summarizes the quantitative data on the interaction of this compound with AMPA receptors co-expressed with different TARP isoforms.
| TARP Isoform | AMPA Receptor Subunit | Assay Type | Measured Parameter | Value | Selectivity vs. γ-8 | Reference |
| TARP γ-8 | GluA1o, GluA1i, GluA2i, GluA3o, GluA4o | Calcium Flux | IC50 | 7.41 - 38.02 nM | - | [1] |
| TARP γ-8 | Not specified | Radioligand Binding | Ki | 26 nM | - | |
| TARP γ-2 | GluA1o | Calcium Flux | IC50 | >10 µM | >1000-fold | [1][3] |
| TARP γ-3 | GluA1o | Calcium Flux | IC50 | >10 µM | >1000-fold | [1] |
| TARP γ-4 | GluA1o | Calcium Flux | IC50 | >10 µM | >1000-fold | [1] |
| TARP γ-7 | GluA1o | Calcium Flux | IC50 | >10 µM | >1000-fold | [1] |
As the data indicates, this compound exhibits high potency for AMPA receptors containing the TARP γ-8 subunit, with IC50 values in the low nanomolar range.[1] In contrast, its activity against AMPA receptors associated with TARP isoforms γ-2, γ-3, γ-4, and γ-7 is significantly lower, with IC50 values exceeding 10 µM.[1] This demonstrates a selectivity of over 1000-fold for TARP γ-8-containing AMPA receptors.[3]
Mechanism of Action and Structural Basis of Selectivity
This compound functions as a negative allosteric modulator by partially disrupting the interaction between the TARP γ-8 subunit and the pore-forming AMPA receptor subunit.[4] This mechanism leads to a reduction in the glutamate-evoked currents mediated by these receptors.
The high selectivity of this compound for TARP γ-8 is conferred by two specific amino acid residues within the γ-8 isoform. Mutagenesis studies have shown that replacing these residues in TARP γ-8 with those found in other TARP isoforms abolishes the inhibitory effect of this compound. Conversely, introducing these specific γ-8 residues into TARP γ-2 renders the receptor sensitive to the compound.
Experimental Protocols
The data presented in this guide were primarily generated using calcium flux assays and radioligand binding studies.
Calcium Flux Assay
-
Cell Line: HEK293F cells were utilized for transient co-transfection of various AMPA receptor subunits (GluA1o, GluA1i, GluA2i, GluA3o, or GluA4o) and TARP isoforms (γ-2, γ-3, γ-4, γ-7, or γ-8).
-
Method: Transfected cells were loaded with a calcium-sensitive dye. The assay was initiated by the addition of glutamate, which activates the AMPA receptors and leads to calcium influx. The inhibitory effect of this compound was quantified by measuring the reduction in the glutamate-induced calcium flux at various concentrations of the compound. IC50 values were then calculated from the resulting concentration-response curves.[1]
Radioligand Binding Assay
-
Method: Competition binding experiments were performed using a radiolabeled ligand that binds to AMPA receptors. The ability of this compound to displace the radioligand from receptors co-expressed with TARP γ-8 was measured. The Ki value was determined from these competition binding curves, representing the binding affinity of this compound for the TARP γ-8-containing AMPA receptor complex.
Visualizing the this compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow of the experimental procedures used to determine its selectivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
JNJ-55511118: A Comparative Analysis of its Effects in Wild-Type and TARP-γ8 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-55511118 is a novel, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). TARP-γ8 is an auxiliary subunit of AMPA receptors that is highly expressed in the hippocampus and other forebrain regions, playing a crucial role in receptor trafficking, localization, and channel gating.[1][2][3] Given the region-specific expression of TARP-γ8, this compound presents a promising therapeutic strategy for neurological disorders associated with hippocampal hyperexcitability, such as epilepsy, with potentially fewer side effects than non-selective AMPA receptor antagonists.[2] This guide provides a comparative overview of the effects of this compound in wild-type mice and TARP-γ8 knockout mice, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound exerts its inhibitory effect by selectively binding to AMPA receptors associated with the TARP-γ8 subunit. This interaction reduces the single-channel conductance of the AMPA receptor, thereby diminishing glutamatergic neurotransmission in brain regions where TARP-γ8 is prevalent.[4] Studies have shown that the effects of this compound are absent in hippocampal neurons from TARP-γ8 knockout mice, confirming its selective mechanism of action.
Comparative Efficacy: Wild-Type vs. TARP-γ8 Knockout Mice
The selective action of this compound results in distinct behavioral and electrophysiological outcomes in wild-type mice compared to mice lacking the TARP-γ8 subunit.
Behavioral Effects
In wild-type mice, this compound has been shown to cause transient hyperlocomotion and a mild impairment in learning and memory at high receptor occupancy levels. These effects are anticipated to be absent in TARP-γ8 knockout mice due to the lack of the drug's target.
| Behavioral Assay | Wild-Type + this compound | TARP-γ8 KO + this compound | Reference |
| Locomotor Activity | Transient Hyperlocomotion | No significant change | |
| Novel Object Recognition | Mild Impairment | No significant impairment |
Electrophysiological Effects
Electrophysiological recordings from hippocampal slices have demonstrated that this compound reduces AMPA receptor-mediated synaptic transmission in wild-type mice. This effect is absent in TARP-γ8 knockout mice, highlighting the compound's specificity.
| Electrophysiological Parameter | Wild-Type + this compound | TARP-γ8 KO + this compound | Reference |
| fEPSP Slope (Hippocampus) | Decreased | No significant change | |
| Long-Term Potentiation (LTP) | Attenuated | No significant change |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Procedure:
-
Habituation (Day 1): Each mouse is individually placed in an open-field arena (e.g., 40 cm x 40 cm x 40 cm) for 10 minutes to allow for exploration and adaptation to the new environment. The arena is empty during this phase.[5]
-
Training (Day 2): Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore the objects for 10 minutes. The time spent exploring each object is recorded.[5][6]
-
Test (Day 2): After a 2-hour retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 10 minutes. The time spent exploring the familiar and novel objects is recorded.[5]
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Long-Term Potentiation (LTP) Measurement
LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory.
Procedure:
-
Slice Preparation: Transverse hippocampal slices (e.g., 300-400 µm thick) are prepared from wild-type and TARP-γ8 knockout mice.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
Baseline: A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response. This compound or vehicle is applied to the slices before and during the experiment to assess its effect on LTP.
Conclusion
The stark contrast in the effects of this compound between wild-type and TARP-γ8 knockout mice provides compelling evidence for its selective mechanism of action. This selectivity for TARP-γ8-containing AMPA receptors, which are enriched in the hippocampus, makes this compound a valuable research tool for dissecting the role of these specific receptor complexes in synaptic plasticity, learning, and memory. Furthermore, its targeted action holds significant promise for the development of novel therapeutics for neurological disorders with a more favorable side-effect profile compared to broader-spectrum AMPA receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rapportrx.com [rapportrx.com]
- 4. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Novel Object Recognition [protocols.io]
A Comparative Guide to the Pharmacokinetic Profile of JNJ-55511118 and Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profile of JNJ-55511118, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8), with other similar compounds. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated view of available data to inform preclinical and clinical research strategies.
Introduction to TARP-γ8 Selective AMPA Receptor Modulators
AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system. The discovery of auxiliary proteins, such as TARPs, that modulate AMPA receptor function has opened new avenues for therapeutic intervention. TARP-γ8 is predominantly expressed in the hippocampus and other limbic structures, making it an attractive target for the development of drugs with improved side-effect profiles compared to non-selective AMPA receptor antagonists. This compound and similar compounds, such as LY3130481 and JNJ-56022486, represent a novel class of molecules that selectively target AMPA receptors associated with TARP-γ8.[1][2][3][4] These compounds have shown promise in preclinical models of epilepsy and other neurological disorders.[1][5][6]
Comparative Pharmacokinetic Profiles
While detailed head-to-head comparative pharmacokinetic data for these compounds are not extensively available in the public domain, this section summarizes the key reported pharmacokinetic characteristics.
| Compound | Chemical Name | Mechanism of Action | Key Pharmacokinetic Properties |
| This compound | 5-[2-Chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-benzimidazol-2-one | Selective negative modulator of AMPA receptors containing TARP-γ8. | - Orally bioavailable and brain penetrant. - Achieves high receptor occupancy following oral administration.[5] - In mice, a 10 mg/kg oral dose results in >80% receptor occupancy at 1 hour, declining to 50% at 6 hours.[7] - Described as having "excellent pharmacokinetic properties".[5] |
| LY3130481 | 6-[(1S)-1-[1-[5-(2-hydroxyethoxy)-2-pyridyl]pyrazol-3-yl]ethyl]- 3H-1,3-benzothiazol-2-one | Selective antagonist of AMPA receptors containing TARP-γ8.[8][9] | - Orally bioavailable.[10] - Displaced a radioligand specific for AMPA receptors associated with TARP γ-8 in rat brain.[11] |
| JNJ-56022486 | Not specified in the provided results. | Negative modulator of AMPA receptors.[12] | - Limited publicly available pharmacokinetic data. |
Signaling Pathway of TARP-γ8 Dependent AMPA Receptor Modulation
The mechanism of action for this compound and similar compounds involves the allosteric modulation of the AMPA receptor-TARP-γ8 complex. These compounds do not bind to the glutamate binding site but rather to a site on the TARP-γ8 protein, which in turn influences the function of the associated AMPA receptor. This selective modulation is believed to reduce the channel's ion flux in response to glutamate, thereby dampening excessive excitatory neurotransmission in brain regions where TARP-γ8 is expressed.
Caption: Mechanism of this compound action on TARP-γ8 associated AMPA receptors.
Experimental Protocols for Pharmacokinetic Studies
The following outlines a general methodology for conducting in vivo pharmacokinetic studies of orally administered compounds in rodents, based on standard practices in the field.
1. Animal Models and Housing:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water.
2. Compound Formulation and Administration:
-
The test compound is typically formulated as a suspension or solution in a vehicle such as carboxymethylcellulose (CMC), polyethylene glycol (PEG), or other appropriate excipients.
-
The formulation is administered via oral gavage at a specified dose volume based on the animal's body weight.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Common blood collection techniques include tail vein, submandibular vein, or retro-orbital sinus puncture for serial sampling, and cardiac puncture for terminal collection.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation and Sample Analysis:
-
Plasma is separated from whole blood by centrifugation.
-
The concentration of the compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.
Conclusion
This compound and related TARP-γ8 selective AMPA receptor modulators represent a promising new class of therapeutic agents. The available data suggest that this compound possesses favorable pharmacokinetic properties, including oral bioavailability and brain penetration, leading to high receptor occupancy in preclinical models. While a direct quantitative comparison with similar compounds is limited by the availability of public data, the collective evidence supports the continued investigation of these molecules for the treatment of neurological disorders. Further studies are warranted to fully elucidate the comparative pharmacokinetic and pharmacodynamic profiles of these novel compounds.
References
- 1. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rapportrx.com [rapportrx.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of TARP γ 8-Containing AMPA Receptors as a Novel Therapeutic Approach for Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist LY3130481 (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemfarms.com [chemfarms.com]
A Comparative Guide to JNJ-55511118 and Other TARP γ-8 Selective AMPA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of JNJ-55511118, a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This compound's performance is compared with other prominent TARP γ-8 selective NAMs, including LY3130481 (CERC-611) and JNJ-61432059. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant pathways and workflows to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to TARP γ-8 Selective AMPA Receptor Modulation
AMPA receptors are critical mediators of fast excitatory neurotransmission in the central nervous system. Their function is intricately regulated by auxiliary subunits, such as TARPs. TARP γ-8 is predominantly expressed in the forebrain, particularly the hippocampus, a region implicated in learning, memory, and epilepsy. This localized expression makes TARP γ-8 an attractive therapeutic target for neurological disorders, with the potential for regionally-selective AMPA receptor modulation and an improved side-effect profile compared to non-selective AMPA receptor antagonists. This compound, LY3130481, and JNJ-61432059 are at the forefront of research into TARP γ-8 selective NAMs.
In Vitro Activity: A Comparative Analysis
The primary in vitro effect of this compound and its counterparts is the selective inhibition of AMPA receptors co-assembled with the TARP γ-8 subunit. This is achieved by reducing the single-channel conductance of the receptor.[1][2]
Comparative Potency and Selectivity
The following table summarizes the available quantitative data on the in vitro potency and selectivity of this compound, LY3130481, and JNJ-61432059.
| Compound | Target | Assay Type | Potency | Selectivity | Reference |
| This compound | AMPA Receptor containing TARP-γ8 | Radioligand Binding | Ki = 26 nM | >1000-fold selective for γ8-containing AMPARs. Minimal activity against other TARP-less AMPARs and AMPARs coexpressed with other TARPs. | [1][3] |
| LY3130481 (CERC-611) | Human GluA1-γ8 | Antagonist Activity | IC50 = 65 nM | >100-fold selective versus AMPA receptors associated with other γ subunits or GluA subunits alone. | [4][5] |
| JNJ-61432059 | GluA1/γ-8 | Antagonist Activity | pIC50 = 9.7 | Selective for AMPAR associated with TARP γ-8. | [6][7] |
In Vivo Activity: Correlating In Vitro Selectivity with Preclinical Efficacy
The in vitro selectivity of these compounds translates to distinct in vivo pharmacological profiles, most notably anticonvulsant effects and a reduction in alcohol self-administration in rodent models.
Anticonvulsant Activity
All three compounds have demonstrated robust anticonvulsant properties in various preclinical models.
| Compound | Animal Model | Seizure Type | Key Findings | Reference |
| This compound | Rodent Models | Various | Strong anticonvulsant effect. | [8] |
| LY3130481 (CERC-611) | Mice and Rats | Acute and Chronic Models | Broad-ranging anticonvulsant efficacy. | [5] |
| JNJ-61432059 | Mice | Corneal Kindling and PTZ | Robust seizure protection. | [6][9] |
Alcohol Self-Administration
This compound has been shown to reduce chronic repetitive alcohol self-administration in male mice, suggesting a role for TARP γ-8-bound AMPA receptors in addiction-related behaviors.[10] This effect is achieved without causing significant motor impairment.
Mechanism of Action: A Shared Binding Modality
A key study has elucidated the binding mechanism of these three TARP γ-8 selective NAMs.[2][11] Despite their structural diversity, they share a common binding pose within a pocket on the TARP γ-8 subunit.
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording
Objective: To measure the effect of TARP γ-8 selective NAMs on AMPA receptor currents.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding AMPA receptor subunits (e.g., GluA1, GluA2) and a TARP subunit (e.g., γ-8, γ-2).
-
Electrophysiological Recording: Whole-cell or outside-out patch-clamp recordings are performed on transfected cells.
-
Drug Application: The test compound (e.g., this compound) is applied to the cells via the perfusion system.
-
Data Acquisition and Analysis: AMPA receptor-mediated currents are evoked by application of glutamate. The peak and steady-state current amplitudes, as well as the kinetics of desensitization and deactivation, are measured and compared in the presence and absence of the test compound.[12]
In Vivo Pharmacology: Mouse Model of Alcohol Self-Administration
Objective: To assess the effect of TARP γ-8 selective NAMs on voluntary alcohol consumption.
Methodology:
-
Animal Model: Male C57BL/6J mice are used.
-
Operant Conditioning: Mice are trained to self-administer a sweetened alcohol solution in operant conditioning chambers. A control group is trained to self-administer a sucrose solution.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at varying doses prior to the self-administration sessions.
-
Behavioral Measurement: The number of lever presses for the alcohol or sucrose solution is recorded as a measure of consumption.
-
Data Analysis: The effect of the drug on alcohol self-administration is compared to the vehicle control and the sucrose self-administration group.[10]
Conclusion
This compound, LY3130481, and JNJ-61432059 represent a promising class of compounds that selectively target AMPA receptors associated with the TARP γ-8 subunit. Their high in vitro potency and selectivity translate to significant in vivo efficacy in preclinical models of epilepsy and addiction, with a potentially favorable side-effect profile due to their regional selectivity in the brain. The shared mechanism of action, involving binding to a specific pocket on the TARP γ-8 subunit, provides a clear rationale for their pharmacological effects. Further comparative studies are warranted to fully delineate the subtle differences in their pharmacological profiles and to determine their full therapeutic potential. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these important research tools.
References
- 1. tocris.com [tocris.com]
- 2. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNJ-61432059 | iGluR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. JNJ-61432059 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for JNJ-55511118: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling JNJ-55511118 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While specific institutional and local regulations must be followed, this guide provides essential information on the operational and disposal plans for this potent and selective AMPA receptor modulator.
Core Principle: Consult the Safety Data Sheet (SDS)
Before handling or disposing of this compound, it is imperative to consult the official Safety Data Sheet provided by the manufacturer. The SDS contains detailed information regarding the compound's hazards, handling, storage, and disposal. Section 13 of the SDS is specifically dedicated to disposal considerations and will provide the most accurate and compliant procedures.
General Disposal Guidelines for Chemical Waste
In the absence of a readily available SDS for this compound, general best practices for the disposal of chemical research compounds should be strictly followed. These procedures are designed to minimize risk to personnel and the environment.
Waste Identification and Segregation:
-
Categorization: this compound waste should be classified as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containers: Use only approved, properly labeled, and sealed waste containers. The container should be compatible with the chemical properties of this compound and any solvents used.
Spill Management:
In the event of a spill, immediate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Protect: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.
-
Contain: For small spills, use an absorbent material to contain the substance. For larger spills, follow your institution's specific spill response protocol.
-
Clean: Clean the affected area thoroughly.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Experimental Protocols for Disposal
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available and would be detailed in the manufacturer's SDS. It is not recommended to attempt to neutralize the compound without explicit instructions from a reliable source.
Quantitative Data
Quantitative data regarding disposal, such as concentration limits for drain disposal or specific reporting quantities, are legally defined and will be available in the Safety Data Sheet and local regulations.
| Data Point | Value | Source |
| EPA Hazardous Waste Code | To be determined from SDS | Safety Data Sheet |
| Reportable Quantity (RQ) | To be determined from SDS | Safety Data Sheet |
| Permissible Exposure Limits (PEL) | Not Established | - |
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Handling Guidance for JNJ-55511118
Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-55511118 is not publicly available. This guidance is based on general safety protocols for handling research chemicals of unknown toxicity. Researchers must consult the complete Safety Data Sheet, which is typically provided by the supplier upon purchase, and conduct a thorough risk assessment before handling this compound. The information herein is intended to supplement, not replace, formal laboratory safety training and institutional protocols.
This compound is a potent and selective negative modulator of AMPA receptors containing the TARP-γ8 subunit, intended for laboratory research use only.[1] Due to its pharmacological activity and the lack of comprehensive public safety data, it should be handled with caution, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
A risk-based approach is crucial for selecting the appropriate level of personal protective equipment. The following table summarizes recommended PPE for various laboratory tasks involving this compound.
| Task | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Storage and Inspection | General laboratory ventilation | Nitrile or neoprene gloves | Safety glasses | Standard lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Double-gloving with nitrile or neoprene gloves | Safety goggles or face shield | Standard lab coat | Recommended if not in a contained enclosure |
| Solution Preparation and Handling | Chemical fume hood | Double-gloving with nitrile or neoprene gloves | Safety goggles or face shield | Standard lab coat | Not generally required within a fume hood |
| In vitro / In vivo Administration | Chemical fume hood or biological safety cabinet | Double-gloving with nitrile or neoprene gloves | Safety goggles or face shield | Standard lab coat | As determined by risk assessment |
| Spill Cleanup | See Spill Management Protocol | Chemical-resistant gloves (e.g., nitrile, neoprene) | Safety goggles and face shield | Disposable gown or coveralls | Air-purifying respirator with appropriate cartridges |
Operational and Disposal Plans
Adherence to a strict operational workflow is essential to minimize exposure and ensure safety. The following provides a step-by-step guide for handling this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
Handling and Experimental Procedures:
-
All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Wash hands thoroughly after handling, even if gloves were worn.
Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, should be considered hazardous waste.
-
Segregate waste into clearly labeled, sealed containers.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface.
Visualized Workflows
The following diagrams illustrate the standard operational procedure for handling this compound and the decision-making process for PPE selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
